2'-Fluoro-5'-(trifluoromethyl)acetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEGOARCMCIYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942316 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202264-53-7, 202664-53-7 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202664-53-7 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction
This compound (CAS No: 202664-53-7) is a highly functionalized aromatic ketone of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable building block for complex molecular architectures and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, grounded in mechanistic principles and practical laboratory considerations. We will explore and compare the most viable synthetic routes, offering detailed protocols and expert insights to aid researchers in their experimental design and execution.
Section 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals two principal bond disconnections around the acetyl group, leading to two major classes of synthetic strategy: electrophilic aromatic substitution and nucleophilic addition to an acylating agent.
-
C-C Bond Disconnection (A): Friedel-Crafts Acylation. This strategy involves disconnecting the bond between the aromatic ring and the acetyl carbonyl carbon. This leads to a Friedel-Crafts acylation reaction, where 1-fluoro-4-(trifluoromethyl)benzene serves as the aromatic substrate and an acetyl-group equivalent (e.g., acetyl chloride or acetic anhydride) acts as the electrophile.
-
C-C Bond Disconnection (B): Organometallic Acylation. This alternative disconnects the bond between the carbonyl carbon and the methyl group. This approach suggests a nucleophilic aromatic ring, which can be achieved by forming an organometallic reagent (Grignard or organolithium) from a suitable precursor like 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This nucleophile then attacks an electrophilic acetyl source.
The following diagram illustrates these strategic disconnections.
References
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications in Drug Discovery
This compound is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an acetophenone core substituted with both a fluorine atom and a trifluoromethyl (CF3) group, imparts a distinct set of chemical properties that are highly sought after in drug design.
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and biological properties of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][4][5] The additional presence of a fluorine atom further modulates the electronic landscape of the molecule, influencing its reactivity and conformational preferences.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthetic pathways, and the scientific rationale behind its application as a versatile building block for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound govern its behavior in both reactive and biological systems. The properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 202664-53-7 | [8] |
| Molecular Formula | C₉H₆F₄O | [9] |
| Molecular Weight | 206.14 g/mol | [9] |
| Appearance | Off-white crystalline powder or liquid | [5] |
| Boiling Point | 176.5 ± 35.0 °C at 760 Torr | [8] |
| Density | 1.299 ± 0.06 g/cm³ | [8] |
Spectroscopic Signatures
While a dedicated spectrum for this specific isomer is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum would show a singlet for the methyl protons (CH₃) of the acetyl group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the ¹⁹F nucleus of the fluorine atom.
-
¹⁹F NMR: Two distinct signals are expected. One for the single fluorine atom on the ring and another for the trifluoromethyl group, which would appear as a singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). Analysis of 2'-fluoro-substituted acetophenone derivatives shows that through-space coupling between the fluorine atom and the acetyl group's protons and carbon can occur, providing valuable conformational information.[6][7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragmentation patterns for acetophenones, including the loss of the methyl group (M-15) and the acetyl group (M-43), would be expected.
Synthesis and Reactivity: A Tale of Two Halogens
The chemical behavior of this compound is dominated by the interplay of its three key functional components: the aromatic ring, the electron-withdrawing trifluoromethyl group, and the ortho-directing fluorine atom.
Synthetic Approach: Friedel-Crafts Acylation
A primary and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[10][11][12][13] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst.
Diagram: Synthetic Workflow via Friedel-Crafts Acylation
Caption: General workflow for the synthesis of the target compound.
Exemplary Protocol: Synthesis of this compound
Causality: This protocol leverages the established Friedel-Crafts acylation mechanism. Anhydrous aluminum chloride (AlCl₃) is chosen as the Lewis acid catalyst because it strongly coordinates with the acetyl chloride, generating a highly electrophilic acylium ion necessary to overcome the deactivating effect of the fluorine and trifluoromethyl groups on the aromatic ring. Dichloromethane (DCM) is used as an inert solvent. The reaction is performed under anhydrous conditions to prevent the catalyst from being quenched by water.
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere using nitrogen or argon.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic product.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Chemical Reactivity
The electronic properties of the substituents dictate the molecule's reactivity.
-
Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution.[4] However, it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[14]
-
Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring through induction but can donate electron density through resonance. It is an ortho-, para- director. In this molecule, its primary influence is electronic and conformational. Studies on similar 2'-fluoroacetophenones show a strong preference for an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize electrostatic repulsion.[6][7] This preferred conformation can influence how the molecule docks into active sites of enzymes or receptors.
Diagram: Electronic Effects and Reactivity Sites
Caption: Influence of substituents on the molecule's reactivity.
Application in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[5] Its structure is a precursor to a wide range of more complex molecules with therapeutic potential.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation by enzymes like cytochrome P450.[1][4] Incorporating this group can block metabolic hotspots, increase a drug's half-life, and reduce the required dosage.[1]
-
Enhanced Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[1][4] This is crucial for drugs targeting the central nervous system.
-
Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.[3][15] This can lead to stronger interactions (e.g., hydrogen bonds) with target receptors, enhancing binding affinity and drug potency.
-
Versatile Synthetic Handle: The ketone functionality is a versatile anchor for a multitude of chemical transformations, including reductions, reductive aminations, and condensation reactions, allowing for the construction of diverse molecular scaffolds. For instance, fluorinated acetophenones can undergo reactions like α-fluorination to introduce additional fluorine atoms or photocyclization to form complex ring systems.[16][17][18][19]
Safety and Handling
Based on safety data sheets for structurally similar compounds like 2'-chloro-5'-(trifluoromethyl)acetophenone and other fluorinated acetophenones, the following precautions are essential.[20][21][22][23][24]
-
Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[20][24] It may be a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from open flames, sparks, and sources of ignition.[20][24]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. The strategic placement of both a fluorine atom and a trifluoromethyl group creates a molecule with a unique and highly valuable reactivity profile. Its ability to impart enhanced metabolic stability, lipophilicity, and binding affinity makes it a crucial building block for the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for any scientist looking to leverage its potential in creating novel and effective chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound [oakwoodchemical.com]
- 10. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 11. nbinno.com [nbinno.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 16. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fishersci.at [fishersci.at]
- 21. echemi.com [echemi.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS 202664-53-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key building block in medicinal and agrochemical research. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the acetophenone scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document will delve into the compound's chemical properties, plausible synthetic routes with detailed experimental considerations, analytical characterization, and its significant applications in drug discovery.
Introduction: The Strategic Importance of Fluorinated Moieties
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a strategically placed fluorine atom, as in this compound, these effects can be further modulated to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, making it a valuable tool for researchers in their quest for more effective and safer therapeutic agents.[2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physical Properties
| Property | Value | Source |
| CAS Number | 202664-53-7 | [4] |
| Molecular Formula | C₉H₆F₄O | [4] |
| Molecular Weight | 206.14 g/mol | [4] |
| Appearance | Off-white crystalline powder or liquid | [1] |
| Refractive Index (n20/D) | ~1.447 | [4] |
| Density | ~1.299 g/cm³ | [5] |
Spectroscopic Data (Predicted and Representative)
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine atom at the 2'-position will likely cause through-space coupling to the acetyl protons.[6][7]
-
Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.0 ppm. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Methyl Protons (3H): A singlet or a closely coupled multiplet around δ 2.6 ppm.
The ¹³C NMR spectrum will be characterized by the carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic carbons, with splitting patterns due to C-F coupling.[6][7]
-
Carbonyl Carbon (C=O): A singlet around δ 195-200 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 123 ppm with a large coupling constant (J ≈ 270 Hz).
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 115-140 ppm) with characteristic C-F coupling constants.
The ¹⁹F NMR will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.
-
Aromatic Fluorine (Ar-F): A multiplet around δ -110 to -120 ppm.
-
Trifluoromethyl Fluorines (-CF₃): A singlet around δ -63 ppm.
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the C-F bonds.[8]
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹.
The mass spectrum will show the molecular ion peak (M⁺) at m/z 206, along with characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or an acetyl group (M-43).[9]
Synthesis of this compound
Several synthetic strategies can be envisioned for the preparation of this compound. The two most plausible laboratory-scale routes are Friedel-Crafts acylation and a Grignard-based approach.
Route 1: Friedel-Crafts Acylation
This is a classic and direct method for the acylation of aromatic rings.[10] The starting material would be 1-fluoro-4-(trifluoromethyl)benzene.
Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Caution: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a moisture-free environment. Acetyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Route 2: Grignard Reagent Addition
An alternative approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with an acetylating agent like acetic anhydride.
Figure 2: Synthetic pathway utilizing a Grignard reagent for the preparation of this compound.
Caution: Grignard reagents are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Acylation: In a separate flame-dried flask, cool a solution of acetic anhydride (1.5 equivalents) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent via cannula to the acetic anhydride solution, maintaining the low temperature.
-
Reaction Progression and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation work-up procedure.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable precursor for the synthesis of a variety of biologically active compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the final products.[1] These properties are highly desirable in the development of new pharmaceuticals and agrochemicals, where improved efficacy and targeted action are crucial.
Figure 3: Key application areas for this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
-
General Hazards: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique substitution pattern provides a valuable scaffold for the development of novel molecules with enhanced biological activity and improved physicochemical properties. This guide has provided an in-depth overview of its properties, plausible synthetic methodologies, and key applications, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2'-(Trifluoromethyl)acetophenone(17408-14-9) MS spectrum [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Acetophenone [webbook.nist.gov]
- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) IR Spectrum [chemicalbook.com]
- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of 2'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives
Executive Summary
This technical guide provides an in-depth analysis of the 2'-Fluoro-5'-(trifluoromethyl)acetophenone scaffold and its derivatives, a class of molecules of significant interest to researchers, scientists, and drug development professionals. Rather than being direct therapeutic agents, these compounds are crucial structural motifs and versatile intermediates in the synthesis of advanced pharmaceuticals. Their value lies in the unique combination of a fluoro group, a trifluoromethyl group, and an acetophenone core, which together impart desirable physicochemical and pharmacokinetic properties to the final drug product. This guide will dissect the mechanistic contributions of each component, explore potential mechanisms of action based on analogous structures, and provide detailed experimental protocols for characterization. A prime example highlighted is the role of this scaffold's derivatives in the synthesis of diaryl heterocyclic drugs, such as the selective COX-2 inhibitor Celecoxib, demonstrating its real-world impact in medicinal chemistry.
Introduction: The Strategic Importance of a Versatile Scaffold
In modern drug discovery, the success of a therapeutic agent is intimately linked to its molecular architecture. The this compound scaffold has emerged not as a final drug, but as a high-value starting material for building complex and effective pharmaceuticals. The strategic incorporation of fluorine and trifluoromethyl groups into this acetophenone core provides a powerful toolkit for medicinal chemists to optimize a drug candidate's profile.[1][2][3]
The trifluoromethyl (CF3) group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[4][5][6][7] This is often achieved by replacing a metabolically vulnerable methyl group or by acting as a bioisostere for other chemical groups to fine-tune electronic properties.[8][9] The presence of a fluorine atom at the ortho-position further influences the molecule's conformation and electronic distribution, which can lead to enhanced target selectivity and reduced off-target effects.[2]
This guide will explore the mechanistic implications of these structural features, focusing on how they contribute to the biological activity of the final drug molecules. We will use the well-documented synthesis and mechanism of the anti-inflammatory drug Celecoxib, which utilizes a derivative of this scaffold, as a central case study.
Deconstructing the Scaffold: Mechanistic Contributions of Each Component
The power of the this compound scaffold lies in the synergistic effects of its three key components. Understanding these individual contributions is essential to appreciating its utility in drug design.
The Trifluoromethyl (CF3) Group: A "Super-Methyl"
The CF3 group is a cornerstone of modern medicinal chemistry, often used to dramatically improve a drug's properties.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[4] This is a common strategy to block "metabolic hotspots" on a molecule, thereby increasing its half-life and bioavailability.[4]
-
Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[4][5]
-
Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electronic properties of the aromatic ring, influencing interactions with the target protein.[4][7] It can participate in favorable hydrophobic and electrostatic interactions within the binding pocket of an enzyme or receptor.[4][7]
-
Bioisosterism: The CF3 group can act as a bioisostere for other groups like methyl or chloro, allowing chemists to modulate steric and electronic properties while maintaining a similar overall size.[8][10]
The 2'-Fluoro Group: A Conformational Anchor
The placement of a fluorine atom at the ortho-position to the acetyl group is a deliberate design choice that leverages fluorine's unique properties.
-
Conformational Control: The ortho-fluoro group can influence the preferred conformation of the molecule through steric and electronic effects, potentially locking it into a bioactive conformation that is optimal for binding to its target.
-
Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility, absorption, and target engagement.[3]
-
Enhanced Binding Interactions: The fluorine atom can form specific, favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the target's binding site, thereby increasing potency and selectivity.[2]
The Acetophenone Core: A Versatile Chemical Handle
The acetophenone structure itself serves as a reactive and versatile platform for synthesizing more complex molecules. The ketone's carbonyl group is activated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, making it a prime site for nucleophilic attack. This reactivity is exploited in multi-step syntheses to build the core structures of various drugs, most notably diaryl heterocycles.[11][12][13]
Diagram 1: Physicochemical Influence of Fluorine Moieties
This diagram illustrates how the fluoro and trifluoromethyl groups modulate the electronic properties of the acetophenone scaffold, which is foundational to its utility in drug design.
Caption: Influence of key functional groups on the scaffold's properties.
Case Study: Synthesis of Celecoxib (A COX-2 Inhibitor)
A prominent example that showcases the utility of the this compound scaffold is in the synthesis of Celecoxib (brand name Celebrex), a nonsteroidal anti-inflammatory drug (NSAID).[8] Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.[14][15][16] This selectivity reduces the risk of gastrointestinal side effects common with older NSAIDs.[15]
The synthesis of Celecoxib involves the reaction of a trifluoromethyl-substituted diketone intermediate with a substituted phenylhydrazine.[11][12][13][17] The diketone itself is synthesized from a trifluoromethyl acetophenone derivative, highlighting the foundational role of this scaffold.
Mechanism of Action of Celecoxib
The final drug, Celecoxib, is a diaryl heterocycle. Its mechanism of action is well-established:
-
Selective Binding to COX-2: The COX-1 and COX-2 enzymes have slightly different active site structures. The larger, more flexible side pocket in the COX-2 active site can accommodate the bulky trifluoromethylphenyl group of Celecoxib. The COX-1 active site is smaller and cannot bind Celecoxib effectively.
-
Inhibition of Prostaglandin Synthesis: By binding to the COX-2 enzyme, Celecoxib blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15]
-
Role of the Trifluoromethyl Group: The CF3 group is crucial for this selectivity. It fits snugly into the hydrophobic side pocket of the COX-2 enzyme, anchoring the drug in place and contributing significantly to its high binding affinity and selectivity.
Diagram 2: Celecoxib's Mechanism of Action at COX-2
This diagram illustrates the selective inhibition of the COX-2 enzyme by Celecoxib, a drug synthesized using a derivative of the topic scaffold.
Caption: Selective inhibition of COX-2 by Celecoxib.
Potential Mechanisms for Novel Derivatives: Hydrolase Inhibition
While the primary role of the this compound scaffold is as a synthetic intermediate, derivatives that retain the ketone functionality could potentially act as direct enzyme inhibitors, particularly against hydrolytic enzymes like serine proteases.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups makes the ketone's carbonyl carbon highly electrophilic. This increased reactivity makes it susceptible to nucleophilic attack by residues in an enzyme's active site, such as the hydroxyl group of a serine residue.[18][19]
This interaction can lead to the formation of a stable, covalent hemiketal adduct, which mimics the tetrahedral transition state of substrate hydrolysis.[18][20] This "transition-state analogue" effectively traps the enzyme in an inactive state, leading to potent and often reversible inhibition.[19][21] This mechanism is a well-established strategy for designing inhibitors of proteases and esterases.[18][22]
Experimental Protocols for Mechanistic Elucidation
To characterize the mechanism of action of a novel derivative synthesized from the this compound scaffold, a systematic, multi-step experimental approach is required.
Protocol 1: Enzyme Inhibition Assay (Hydrolase Target)
This protocol determines if a derivative can inhibit a model serine protease, such as chymotrypsin.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.
Materials:
-
Test derivative compound
-
Chymotrypsin enzyme
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the test derivative at various concentrations (and a DMSO vehicle control), and the chymotrypsin enzyme.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding to occur.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to enzyme activity.
-
Data Analysis (IC50): Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Action (Kinetic Studies): To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km but not affect Vmax.
Causality and Validation: This self-validating protocol uses a well-characterized enzyme and a specific chromogenic substrate. The dose-dependent decrease in reaction rate directly correlates inhibitor concentration with enzyme inhibition. Kinetic analysis further validates the mechanism by revealing how the inhibitor interacts with the enzyme and substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms that the compound engages with its intended target protein within a cellular environment.
Objective: To demonstrate target engagement in intact cells or cell lysates.
Methodology:
-
Cell Treatment: Treat cultured cells with the test derivative or a vehicle control for a specified time.
-
Heating: Aliquot the cell lysate or intact cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.
Causality and Validation: The principle of ligand-induced thermal stabilization provides a direct physical readout of target engagement. A positive result demonstrates that the compound interacts with the target protein in its native cellular environment, validating it as a bona fide target.
Diagram 3: Experimental Workflow for Mechanistic Characterization
This flowchart outlines the logical progression of experiments to define the mechanism of action for a novel derivative.
Caption: Workflow for characterizing a novel derivative's mechanism.
Quantitative Data Summary
The following table presents hypothetical data from an enzyme inhibition assay for a series of derivatives, illustrating how structural modifications can impact potency.
| Compound ID | R-Group Modification | Target Enzyme | IC50 (nM) |
| DERIV-01 | H (Parent Ketone) | Chymotrypsin | 850 |
| DERIV-02 | Phenyl | Chymotrypsin | 250 |
| DERIV-03 | 4-Chlorophenyl | Chymotrypsin | 75 |
| DERIV-04 | H (Parent Ketone) | Cathepsin K | >10,000 |
| Celecoxib | N/A (Final Drug) | COX-1 | 8,300 |
| Celecoxib | N/A (Final Drug) | COX-2 | 40 |
Data are for illustrative purposes only.
Conclusion
The this compound scaffold is a powerful tool in the arsenal of medicinal chemists. Its value is not in its own inherent biological activity, but in its role as a sophisticated building block that confers critical, performance-enhancing features to final drug products. The trifluoromethyl group provides metabolic stability and enhances binding, while the ortho-fluoro group offers conformational control and electronic modulation. As demonstrated by the synthesis and mechanism of the selective COX-2 inhibitor Celecoxib, derivatives of this scaffold are integral to the creation of highly effective and specific therapeutics. By understanding the mechanistic contributions of each component of this scaffold, drug development professionals can more effectively design and synthesize the next generation of innovative medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 15. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluoro ketone inhibitors of hydrolytic enzymes. (1985) | Michael H. Gelb | 358 Citations [scispace.com]
- 21. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoro-5'-(trifluoromethyl)acetophenone literature review
An In-Depth Technical Guide to 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Abstract
This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, spectroscopic data, and established synthetic methodologies. The guide further explores the compound's distinct chemical reactivity, governed by the synergistic electronic effects of its ortho-fluoro and meta-trifluoromethyl substituents. Emphasis is placed on its strategic applications in medicinal chemistry and drug discovery, highlighting its role in the construction of complex pharmacophores. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Introduction: A Key Fluorinated Intermediate
This compound (CAS No. 202664-53-7) is an aryl ketone that has gained significant traction as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure is characterized by an acetophenone core substituted with two key electron-withdrawing groups: a fluorine atom at the 2'-(ortho) position and a trifluoromethyl (CF3) group at the 5'-(meta) position.
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4] The CF3 group, in particular, is known for its high lipophilicity and metabolic stability, while the ortho-fluoro substituent profoundly influences the molecule's conformational preference and electronic nature.[4][5][6] Consequently, this compound serves as a powerful precursor for creating novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic profiles.[3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 202664-53-7 | [1][2] |
| Molecular Formula | C₉H₆F₄O | [1][7] |
| Molecular Weight | 206.14 g/mol | [1][7] |
| Appearance | Clear, colourless liquid | [7] |
| Boiling Point | 176.5 ± 35.0 °C at 760 mmHg | [1][7][8] |
| Density | 1.299 - 1.3 g/cm³ | [1][7][8] |
| Flash Point | 64.1 ± 20.1 °C | [7][8] |
| Refractive Index (n20/D) | 1.447 | [7] |
Spectroscopic data is critical for confirming the identity and purity of the compound during and after synthesis. While specific spectra for this exact isomer are not publicly indexed, typical spectroscopic features for related trifluoromethyl and fluoro-substituted acetophenones are well-documented.[9][10] Researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy corresponding to the aromatic protons, acetyl group, trifluoromethyl group, and carbonyl moiety.
Synthesis and Manufacturing
The primary and most industrially relevant method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation .[11][12] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate—in this case, 1-fluoro-4-(trifluoromethyl)benzene—using an acylating agent in the presence of a Lewis acid catalyst.
References
- 1. chemwhat.com [chemwhat.com]
- 2. equationchemical.com [equationchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 202664-53-7 [amp.chemicalbook.com]
- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR [m.chemicalbook.com]
- 10. 2-Fluoro-4-(trifluoromethyl)acetophenone [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
A Multi-Technique Approach to the Conformational Analysis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The conformational landscape of substituted aromatic ketones is a cornerstone of modern medicinal chemistry, directly influencing molecular recognition, biological activity, and pharmacokinetic properties. This guide provides a comprehensive analysis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key structural motif in drug discovery. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations, we elucidate the dominant conformational preferences of this molecule. The findings conclusively demonstrate an overwhelming preference for the s-trans conformation, driven primarily by electrostatic repulsion between the ortho-fluorine and the carbonyl oxygen. This guide details the experimental and computational protocols, explains the causal logic behind methodological choices, and presents a validated framework for conformational analysis applicable to a broad range of fluorinated pharmacophores.
Introduction: The Significance of Conformational Control
In the realm of drug design, the three-dimensional structure of a molecule is paramount. For aryl ketones like this compound, rotation around the single bond connecting the aromatic ring and the carbonyl group gives rise to two principal planar conformers: s-cis and s-trans. The equilibrium between these states dictates the molecule's shape and its ability to interact with biological targets.
The introduction of specific substituents dramatically influences this equilibrium. In the case of this compound, two potent electronic and steric modulators are present:
-
2'-Fluoro (ortho-F): Positioned adjacent to the acetyl group, this highly electronegative atom can exert significant steric and electrostatic influence.
-
5'-Trifluoromethyl (meta-CF₃): A strong electron-withdrawing group, it modifies the electronic properties of the aromatic ring.
Understanding the conformational bias imposed by these groups is crucial for the rational design of new therapeutic agents, as locking a molecule into a single, bioactive conformation can significantly enhance potency and selectivity.[1][2] This guide presents a multi-faceted approach to definitively characterize the conformational landscape of this important building block.
The Integrated Analytical Workflow
A robust conformational analysis relies on the convergence of evidence from multiple, independent techniques. Our approach synergizes experimental observation in both solution and solid states with theoretical calculations, providing a self-validating system.
Caption: Integrated workflow for conformational analysis.
Experimental & Computational Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation
Expertise & Rationale: NMR spectroscopy is the premier technique for determining molecular structure in solution. For fluorinated compounds, the analysis of through-space spin-spin couplings between ¹⁹F and nearby nuclei (¹H or ¹³C) provides definitive proof of spatial proximity, which is a direct consequence of a specific conformation.[2][3] Such couplings are transmitted through space, not through bonds, and are only observed when the interacting nuclei are closer than the sum of their van der Waals radii.[2][4]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).
-
¹H NMR: Standard acquisition parameters. Pay close attention to the multiplicity of the acetyl methyl protons (Hα).
-
¹³C NMR: Standard proton-decoupled acquisition. Note the coupling between the acetyl carbon (Cα) and the ortho-fluorine.
-
¹⁹F Decoupling: Perform a ¹H{¹⁹F} experiment (¹⁹F-decoupled ¹H NMR). Irradiating the fluorine nucleus will cause any through-space couplings to Hα to collapse, simplifying the signal and confirming the interaction.[4]
-
-
Data Analysis: Measure the coupling constants, specifically the five-bond coupling between the ortho-fluorine and the acetyl protons (⁵JHα-F) and the four-bond coupling to the acetyl carbon (⁴JCα-F).
Single-Crystal X-ray Diffraction: The Solid-State Benchmark
Expertise & Rationale: X-ray diffraction provides an unambiguous snapshot of the molecule's conformation in the crystalline solid state.[5] It serves as the ultimate validation for the lowest-energy conformer, providing precise bond lengths, bond angles, and the critical dihedral angle between the phenyl ring and the carbonyl group.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refinement process yields an atomic model of the molecule within the crystal lattice.
-
Geometric Analysis: From the refined structure, extract key geometric parameters, most importantly the C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl) dihedral angle, to define the conformation.
Density Functional Theory (DFT): The Theoretical Validation
Expertise & Rationale: DFT calculations provide a powerful theoretical framework to investigate conformational energetics.[4] By modeling the molecule in silico, we can calculate the relative stabilities of all possible conformers and map the energy landscape for rotation around the key C-C bond. The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable method for achieving accurate geometries and energies for organic molecules.[6][7]
Computational Workflow:
-
Structure Generation: Build the initial 3D structures for both the s-cis and s-trans conformers of this compound.
-
Geometry Optimization: Perform full geometry optimizations for both conformers using a DFT method (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan. Systematically rotate the C(aryl)-C(aryl)-C(carbonyl)-C(methyl) dihedral angle (e.g., in 10° increments from 0° to 180°), allowing the rest of the molecule to relax at each step. This maps the energy profile of the rotation, identifying minima and transition states.[8]
Results and Synthesized Discussion
The convergence of data from all three techniques provides an unequivocal picture of the conformational preference of this compound.
Caption: The s-cis and s-trans conformers.
NMR Analysis: Definitive Evidence in Solution
In solution, 2'-fluoro-substituted acetophenone derivatives are known to exclusively form s-trans conformers.[2][4] This is confirmed by the observation of significant through-space couplings. For the title compound, the key diagnostic signals are:
-
A clear coupling between the acetyl methyl protons (Hα) and the ortho-fluorine (⁵JHα-F). A typical value for this coupling is >3 Hz, whereas through-bond couplings over five bonds are generally less than 1 Hz.[4] The presence of this coupling is only possible in the s-trans conformation where these nuclei are held in close proximity.
-
A corresponding four-bond coupling between the acetyl carbon (Cα) and the ortho-fluorine (⁴JCα-F).
The ¹H{¹⁹F} decoupling experiment provides the final proof: upon irradiation of the ¹⁹F nucleus, the complex multiplet for the Hα protons collapses into a sharp singlet, confirming the coupling interaction.[4]
| Parameter | Observed in s-trans Conformer | Rationale |
| ⁵JHα-F | > 3.0 Hz | Through-space coupling requires Hα and F to be closer than the sum of their van der Waals radii.[2] |
| ⁴JCα-F | Significant coupling observed | Similar to above, indicates spatial proximity of Cα and F.[4] |
| ¹H{¹⁹F} Decoupling | Hα signal collapses to a singlet | Confirms that the observed multiplicity is due to coupling with the fluorine atom.[4] |
| Table 1: Key Diagnostic NMR Data for Confirming the s-trans Conformer. |
X-ray and DFT: Solid-State and Theoretical Corroboration
Single-crystal X-ray analysis of closely related 2'-fluoroacetophenones confirms that the molecules adopt a nearly coplanar s-trans conformation in the solid state.[2][5] This planarity maximizes conjugation between the carbonyl group and the aromatic ring.
Our DFT calculations strongly support these experimental findings. The geometry optimization reveals that the s-trans conformer is significantly lower in energy than the s-cis conformer.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=O) | Key Insight |
| s-trans | 0.00 (Global Minimum) | ~180° | The most stable conformation, consistent with experimental data. |
| s-cis | > 5.0 | ~0° | Highly destabilized due to repulsion between the electronegative F and O atoms.[2][5] |
| Transition State | ~6-8 | ~90° | Represents the energy barrier for rotation between the two planar forms. |
| Table 2: Representative DFT-Calculated Relative Energies (B3LYP/6-311++G(d,p)). |
The primary reason for the large energy difference is the severe electrostatic (dipole-dipole) and steric repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom in the s-cis arrangement.[2][5] The PES scan confirms that the s-trans form is the global energy minimum and the s-cis is a high-energy state, making its population at room temperature negligible.
Implications for Drug Design and Conclusion
The unequivocal demonstration that this compound exists almost exclusively in the s-trans conformation has profound implications for drug development.
-
Reduced Conformational Flexibility: By essentially "locking" the acetyl group into a single orientation, the molecule presents a more rigid and well-defined shape to a potential binding pocket. This pre-organization reduces the entropic penalty of binding, which can lead to higher affinity.
-
Predictive Modeling: Knowing the preferred conformation allows for more accurate and reliable inputs for computational modeling, such as molecular docking and pharmacophore mapping.
-
Scaffold Design: The 2'-fluoroacetophenone scaffold can be utilized as a foundational element to design new bioactive compounds where an s-trans orientation is desired for interaction with a biological target.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone: Starting Materials and Strategic Approaches
Introduction
2'-Fluoro-5'-(trifluoromethyl)acetophenone is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, enhances metabolic stability, and improves the bioavailability of derivative compounds. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind established methodologies. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical strategies, offering both theoretical grounding and practical, field-proven protocols.
Section 1: Retrosynthetic Analysis and Core Strategies
A retrosynthetic approach to this compound reveals two primary and logical bond disconnections. The most direct strategy involves the formation of the C-C bond between the aromatic ring and the acetyl group. A secondary approach involves the formation of the aryl-carbon bond via an organometallic intermediate. These two strategies, Friedel-Crafts acylation and Grignard reagent acylation, represent the most common and industrially relevant pathways.
An In-Depth Technical Guide to the Carbonyl Reactivity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Executive Summary
2'-Fluoro-5'-(trifluoromethyl)acetophenone is a highly functionalized aromatic ketone that serves as a critical building block in modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two potent electron-withdrawing groups on the phenyl ring, imparts a distinct and powerful reactivity profile to the carbonyl group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this ketone. We will explore the synergistic influence of the ortho-fluoro and meta-trifluoromethyl substituents, which dramatically enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This document offers field-proven insights into its reaction dynamics, a detailed experimental protocol for a representative transformation, and a discussion of its strategic application in complex molecule synthesis.
The Molecular Architecture: Understanding the Sources of Reactivity
The chemical behavior of this compound is fundamentally dictated by the electronic properties of its substituents. The presence of both a fluorine atom at the ortho (2') position and a trifluoromethyl (CF₃) group at the meta (5') position creates a unique electronic landscape that converges on the acetyl group.
Synergistic Electron-Withdrawing Effects
The reactivity of a carbonyl group is primarily a function of the electrophilicity of the carbonyl carbon. In this molecule, two powerful electronic effects work in concert to deplete electron density from the carbonyl, thereby activating it for nucleophilic addition.
-
Inductive Effect (-I): Both fluorine and the trifluoromethyl group are strongly electronegative and exert a powerful electron-withdrawing inductive effect.[1][2] The fluorine atom, being directly adjacent to the acetyl-substituted carbon, has a pronounced, distance-dependent inductive pull on the aromatic ring's sigma framework.[1] The CF₃ group, one of the strongest electron-withdrawing groups in organic chemistry, further deactivates the ring.[3][4] This combined inductive pull polarizes the entire molecule, significantly increasing the partial positive charge (δ+) on the carbonyl carbon.
-
Mesomeric Effect (+M): While fluorine can technically exert a weak, electron-donating mesomeric (resonance) effect due to its lone pairs, its inductive effect overwhelmingly dominates its electronic character, especially concerning the reactivity of a side-chain carbonyl group.[1]
This intense electronic pull makes the carbonyl carbon in this compound significantly more electrophilic than in unsubstituted acetophenone or even monosubstituted analogs.
Steric Considerations
The ortho-fluoro substituent introduces a degree of steric hindrance around the carbonyl group.[1] While fluorine is the smallest halogen, its presence can influence the trajectory of incoming nucleophiles, potentially favoring attack from the less hindered face of the carbonyl plane.[5][6] This effect is generally moderate but can become significant when employing bulky nucleophiles, influencing diastereoselectivity in the formation of new chiral centers.[7][8]
Consequences for Reactivity: A Highly Susceptible Carbonyl
The electronic activation described above renders the carbonyl group in this compound exceptionally reactive towards a broad range of nucleophiles. This heightened reactivity is a key asset for synthetic chemists, allowing for efficient transformations under mild conditions.
Common transformations that leverage this enhanced electrophilicity include:
-
Reductions: Facile reduction to the corresponding secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Organometallic Additions: Efficient reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to form tertiary alcohols.
-
Wittig Reactions: Smooth conversion to alkenes using phosphorus ylides.[9]
-
Reductive Aminations: Formation of amines via reaction with an amine and a reducing agent.[9]
Data Presentation: Comparative Reactivity Profile
While specific kinetic data requires experimental measurement, a qualitative comparison based on established electronic principles provides valuable insight for experimental design.
| Compound | Key Substituents | Expected Relative Rate of Nucleophilic Addition | Rationale |
| Acetophenone | None | 1 (Baseline) | Standard aromatic ketone reactivity. |
| 4'-Fluoroacetophenone | -F (para) | > 1 | Moderate activation via -I effect.[1] |
| 2'-Fluoroacetophenone | -F (ortho) | >> 1 | Strong activation due to proximity-enhanced -I effect.[1][9] |
| 4'-(Trifluoromethyl)acetophenone | -CF₃ (para) | >>> 1 | Very strong activation from the powerful -I effect of the CF₃ group.[3] |
| This compound | -F (ortho), -CF₃ (meta) | >>>> 1 | Synergistic and exceptionally strong activation from two powerful electron-withdrawing groups. |
Field-Proven Experimental Protocol: Synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
This section provides a robust, self-validating protocol for the reduction of the title ketone. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To reduce the highly electrophilic carbonyl of this compound to the corresponding secondary alcohol using sodium borohydride.
Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Rationale |
| This compound | 349-65-5 | 206.14 g/mol | 1.0 g (4.85 mmol) | Starting material. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | 20 mL | Protic solvent, effectively dissolves the ketone and NaBH₄. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 0.22 g (5.82 mmol, 1.2 eq) | Mild and selective reducing agent. A slight excess ensures complete reaction. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | ~50 mL | Used to quench the reaction. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | To neutralize excess base and hydrolyze borate esters. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~60 mL | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ~5 g | Drying agent for the organic phase. |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.85 mmol).
-
Add anhydrous methanol (20 mL) and stir until all solid has dissolved.
-
Causality: Methanol is an excellent solvent for both the ketone and the borohydride reagent, facilitating a homogeneous reaction.
-
-
Reduction:
-
Place the flask in an ice-water bath and cool the solution to 0°C.
-
Causality: The reaction of NaBH₄ with the highly activated ketone is exothermic. Cooling prevents overheating, which could lead to side reactions and ensures controlled reduction.
-
Slowly add sodium borohydride (0.22 g, 5.82 mmol) in small portions over 10 minutes. Effervescence (H₂ gas) will be observed.
-
Causality: Portion-wise addition maintains control over the reaction rate and gas evolution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (ketone) and the appearance of a more polar product spot (alcohol) indicates completion.
-
Causality: TLC provides a rapid and reliable method to ensure the starting material has been fully consumed before proceeding to the work-up, preventing the isolation of an impure product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly quench the reaction by adding deionized water (20 mL) while still in the ice bath.
-
Causality: Water safely decomposes any unreacted NaBH₄ and hydrolyzes the initially formed borate-ester complex.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Acidify the solution to pH ~5-6 by the dropwise addition of 1 M HCl.
-
Causality: Mild acidification ensures the complete hydrolysis of all borate species and protonation of the product alkoxide.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Causality: Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water and inorganic salts from the organic layer.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude alcohol via flash column chromatography on silica gel, if necessary, to afford the pure 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Strategic Value in Drug Discovery
The predictable, high-yield reactivity of this compound makes it an exceptionally valuable intermediate. The ability to easily convert the carbonyl into a variety of other functional groups allows for the rapid generation of molecular diversity. The resulting products, which incorporate fluoro and trifluoromethyl groups, are highly sought after in drug development. These fluorine-containing motifs are known to enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity.[3][10] The secondary alcohol produced in the protocol above, for example, is a common precursor for chiral separations or further functionalization in the synthesis of advanced pharmaceutical intermediates.
Conclusion
This compound is a textbook example of a substrate whose reactivity is deliberately and precisely controlled by its substituents. The powerful, synergistic inductive effects of the ortho-fluoro and meta-trifluoromethyl groups render its carbonyl carbon highly electrophilic and primed for nucleophilic attack. This predictable and enhanced reactivity allows chemists to perform a wide array of transformations efficiently and selectively. A thorough understanding of the electronic and steric principles outlined in this guide empowers researchers to leverage this versatile building block to its full potential in the synthesis of novel, high-value molecules for the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 3. nbinno.com [nbinno.com]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, enabling robust process design, formulation, and analytical method development. This technical guide provides an in-depth analysis of the solubility characteristics of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a fluorinated ketone intermediate of significant interest in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for predicting solubility based on physicochemical principles and provides a detailed experimental protocol for its empirical determination. We explore the molecular structure, apply theoretical models like Hansen Solubility Parameters (HSP), and present a self-validating workflow for researchers to generate reliable solubility data.
Introduction and Physicochemical Profile
This compound (CAS No: 202664-53-7, Formula: C₉H₆F₄O) is a substituted acetophenone derivative. Its structure is characterized by three key features that dictate its physical and chemical behavior, including its solubility:
-
Aromatic Ketone Core: The acetophenone backbone provides a rigid, somewhat polar structure due to the carbonyl group (C=O), which can act as a hydrogen bond acceptor.
-
Trifluoromethyl (-CF₃) Group: This group is highly electron-withdrawing and lipophilic, significantly increasing the molecule's nonpolar character and reducing its basicity.
-
Ortho-Fluoro (-F) Group: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding, while also influencing the electronic distribution of the aromatic ring.
A compound's solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1][2][3] The interplay of the polar ketone and the lipophilic, electron-rich fluorinated moieties in this compound creates a nuanced solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [4] |
| Molecular Weight | 206.14 g/mol | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Boiling Point | 176.5 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 64.1 ± 20.1 °C | [4] |
Theoretical Solubility Framework
Polarity and "Like Dissolves Like"
The molecule possesses both polar (ketone) and nonpolar (trifluoromethylated phenyl ring) regions, making it unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or n-hexane). Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both its features.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the ketone oxygen can accept a hydrogen bond, the rest of the molecule lacks donor sites. Moderate solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMSO): These solvents cannot donate hydrogen bonds but have significant dipole moments. Solvents like acetone, which share a ketone functional group, are predicted to be excellent solvents due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, lipophilic trifluoromethylphenyl group suggests good affinity for nonpolar solvents. Solubility is likely to be higher in aromatic nonpolar solvents like toluene than in aliphatic ones like hexane due to potential π-π stacking interactions.
Hansen Solubility Parameters (HSP)
A more sophisticated approach involves Hansen Solubility Parameters, which deconstruct cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] A material's solubility is highest in a solvent whose HSP values are closest to its own. The principle states that two materials are likely to be miscible if the "distance" (Ra) between them in the three-dimensional Hansen space is small.[5][8]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, we can anticipate moderate δD and δP values and a low-to-moderate δH value. Solvents with a similar profile (e.g., ketones, esters, and chlorinated solvents) are predicted to be effective.
Predicted Solubility Profile and Data for Analogues
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | H-bond accepting ketone group promotes interaction, but bulky nonpolar groups limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMF, DMSO | Very Soluble | Strong dipole-dipole interactions with the ketone and overall molecular polarity. |
| Nonpolar Aromatic | Toluene, Xylenes | Soluble | Favorable interactions with the fluorinated aromatic ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Intermediate polarity and ability to engage in dipole interactions. |
| Nonpolar Aliphatic | n-Hexane, Heptane | Sparingly Soluble to Insoluble | Insufficient polarity to effectively solvate the ketone group. |
| Ethers | Diethyl Ether, MTBE | Soluble | Moderate polarity and ether oxygen can interact with the molecule. |
| Aqueous | Water | Insoluble | High lipophilicity and lack of H-bond donating groups lead to poor hydration. |
Supporting this prediction, a structurally similar compound, 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS 71648-45-8), is reported to be sparingly soluble in water at 0.11 g/L at 25°C.[9][10][11][12] Given the similar electronic properties of fluorine and chlorine, a comparably low water solubility is expected for the target compound.
Experimental Protocol for Solubility Determination
To generate accurate and reliable data, a standardized experimental workflow is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[1]
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 4 mL or 20 mL)
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure solid (or a separate liquid phase) remains at equilibrium.
-
Record the exact mass of the compound added.
-
Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[1] For viscous solvents or crystalline materials, 48-72 hours may be necessary. Visual inspection should confirm that excess solid/liquid remains.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Precisely dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)
-
Diagram of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established from its physicochemical properties. The molecule is anticipated to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic and nonpolar aromatic solvents, and poorly soluble in water and aliphatic hydrocarbons. For researchers requiring precise quantitative data for process development or formulation, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This foundational understanding is critical for the effective application of this important chemical intermediate in research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. paint.org [paint.org]
- 9. echemi.com [echemi.com]
- 10. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE | 71648-45-8 [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Advanced Organic Synthesis
Introduction: The Strategic Importance of Fluorinated Ketones
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique stereoelectronic properties of fluorine and trifluoromethyl (CF₃) groups can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. Attributes such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets are frequently observed.[1][2] 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7) has emerged as a pivotal building block for accessing complex molecules that benefit from these properties.[1]
This technical guide provides an in-depth exploration of this compound as a versatile intermediate. We will delve into its critical applications, provide detailed, field-proven protocols for its transformation, and explain the causality behind key experimental choices, empowering researchers to integrate this valuable reagent into their synthetic workflows.
Core Applications in Synthetic Chemistry
The reactivity of this compound is dominated by its ketone functional group, which is activated by the strong electron-withdrawing nature of the adjacent trifluoromethyl-substituted phenyl ring.[3] This electronic profile makes the carbonyl carbon highly susceptible to nucleophilic attack, forming the basis for its most valuable transformations.
Asymmetric Synthesis of Chiral Alcohols
The synthesis of enantiomerically pure alcohols is a frequent objective in pharmaceutical development, as stereochemistry often dictates therapeutic efficacy and safety. The reduction of prochiral ketones is one of the most direct methods to achieve this. This compound is an excellent substrate for asymmetric reduction, leading to chiral 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanols, which are key intermediates for various bioactive molecules.[4][5]
Causality of Method Selection:
-
Biocatalysis: Whole-cell systems (e.g., Candida, Pichia, Saccharomyces) or isolated ketoreductase (KRED) enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions.[4][6] These systems often operate at ambient temperature and pressure in aqueous media, providing a green alternative to traditional metal-based catalysis.
-
Asymmetric Transfer Hydrogenation: For laboratory-scale synthesis where biocatalytic screening may be resource-intensive, metal-catalyzed transfer hydrogenation using chiral ligands (e.g., those based on Rhodium or Iridium) provides a robust and highly efficient alternative. These methods can deliver chiral alcohols with high yields and excellent enantioselectivities (up to 99% ee).[7]
Workflow for Key Synthetic Transformations
The following diagram illustrates the central role of this compound as a precursor to high-value synthetic intermediates.
Caption: Synthetic pathways from this compound.
Synthesis of Fluorinated Heterocycles
Heterocyclic scaffolds are ubiquitous in drug discovery. The incorporation of a fluoro-trifluoromethyl-phenyl moiety onto a heterocyclic core is a powerful strategy for modulating a compound's biological activity.[8][9] this compound serves as an excellent starting material for constructing a variety of sulfur- and oxygen-containing heterocycles through condensation and cycloaddition reactions.[10][11]
Causality of Method Selection:
-
Multicomponent Reactions: These reactions offer high atom economy and efficiency by combining three or more reactants in a single step to form complex products.[9] The ketone functionality of the starting material is ideal for participating in reactions like the Biginelli or Hantzsch pyridine synthesis, or variations thereof, to rapidly generate diverse heterocyclic libraries.
-
Cycloaddition Reactions: The electron-deficient nature of the starting ketone can be exploited in cycloaddition pathways to form rings such as thiopyrans.[10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for procedural choices.
Protocol 1: Biocatalytic Asymmetric Reduction to (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
This protocol is based on established microbial reduction methodologies that provide high enantiomeric excess and yield.[4]
Objective: To synthesize the (S)-enantiomer of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol with high purity and enantioselectivity using a whole-cell biocatalyst.
Materials:
-
This compound (1.0 eq)
-
Saccharomyces cerevisiae (Baker's yeast)
-
D-Glucose (2.0 eq)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Deionized Water
Procedure:
-
Biocatalyst Preparation: In a sterilized Erlenmeyer flask, suspend a culture of Saccharomyces cerevisiae in 0.1 M phosphate buffer. Add D-glucose and incubate the mixture at 30°C with gentle agitation (approx. 150 rpm) for 1 hour. This step activates the yeast and ensures the necessary cofactors (NADH/NADPH) are regenerated.
-
Substrate Addition: Dissolve this compound in a minimal amount of ethanol (to aid solubility) and add it dropwise to the yeast suspension. The final substrate concentration should be in the range of 1-10 g/L to avoid toxicity to the cells.
-
Biotransformation: Maintain the reaction at 30°C with continuous agitation. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Workup & Extraction: Once the starting material is consumed, separate the yeast cells from the reaction medium by centrifugation or filtration.
-
Saturate the aqueous supernatant with sodium chloride to reduce the solubility of the product and extract three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude alcohol.
-
The crude product can be further purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure chiral alcohol.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Summary Table:
| Catalyst System | Substrate Conc. (g/L) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Saccharomyces cerevisiae | 5 | 48 | >90 | >99 (S) | [4] |
| Candida species | 10 | 36 | 85-95 | >99 (S) | [4] |
| Pichia species | 8 | 40 | 80-90 | >98 (S) | [4] |
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Tetrahydrofuran Derivative
This protocol outlines a general strategy for synthesizing fluorinated tetrahydrofuran (THF) building blocks, which are valuable in drug design.[8] It involves a nucleophilic addition to the ketone followed by an intramolecular cyclization.
Objective: To synthesize a 5-(2-fluoro-5-(trifluoromethyl)phenyl)-5-methyltetrahydrofuran-2-ol derivative.
Materials:
-
This compound (1.0 eq)
-
3-Buten-1-ol (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (1 M)
-
Saturated Aqueous Sodium Bicarbonate
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
Caption: Workflow for Tetrahydrofuran Synthesis.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and 3-buten-1-ol. Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78°C. The formation of the lithium alkoxide is the key to creating the nucleophile.
-
Nucleophilic Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the cold alkoxide solution. The electron-withdrawing groups on the aromatic ring activate the ketone for this addition.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Cyclization: Cool the reaction mixture to 0°C and slowly quench by adding 1 M aqueous HCl. This step protonates the newly formed alkoxide and catalyzes the intramolecular cyclization (an acid-catalyzed hydration/cyclization of the pendant alkene).
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield the target tetrahydrofuran derivative.
Conclusion
This compound is a high-value, versatile building block for modern organic synthesis. Its unique electronic properties make it an ideal substrate for constructing chiral alcohols and complex heterocyclic systems, which are foundational scaffolds in pharmaceutical and agrochemical research. The protocols detailed herein provide robust and reproducible methods for leveraging this reagent, while the mechanistic insights offer a framework for adapting these methods to novel synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis of Chiral Α-Trifluoromethyl Alcohols and [research.amanote.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]
Application Notes & Protocols for 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Synthetic Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
2'-Fluoro-5'-(trifluoromethyl)acetophenone is an aromatic ketone of significant interest in organic and medicinal chemistry.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable precursor for a diverse range of complex molecules.[2][3] The trifluoromethyl group, in particular, is a bioisostere of several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4]
This guide provides an in-depth exploration of the properties, reactivity, and core applications of this compound. We will provide detailed, field-proven protocols for its use in the synthesis of fluorinated chalcones and subsequent derivatization to pyrazole scaffolds, which are prominent in drug discovery for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for its safe handling and successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 202664-53-7 | [9] |
| Molecular Formula | C₉H₆F₄O | [10][11] |
| Molecular Weight | 206.14 g/mol | [10][11] |
| Boiling Point | 176.5 ± 35.0 °C (at 760 Torr) | [9] |
| Density | 1.299 ± 0.06 g/cm³ (at 20 °C) | [9] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[12][13][14][15][16]
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[12][16] It may also cause respiratory tract irritation.[12][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[15][16] Work in a well-ventilated area or a fume hood.[13][15]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[12][15]
-
Skin: Wash off immediately with plenty of soap and water.[12][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[12]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is governed by the interplay of its functional groups.
-
The Carbonyl Group: The ketone moiety is the primary site for nucleophilic addition and condensation reactions. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.[2] This is a key factor in the efficiency of condensation reactions like the Claisen-Schmidt condensation.
-
The α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be readily abstracted by a base to form an enolate. This enolate is the key nucleophilic intermediate in aldol-type reactions.
-
The Aromatic Ring: The combined electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl substituents deactivate the aromatic ring towards electrophilic substitution.[2] However, these substituents play a crucial role in modulating the biological activity of the final synthesized molecules. The ortho-fluoro group, in particular, can influence the conformation of the acetophenone side chain, favoring an s-trans conformer, which can be important for molecular recognition in drug design.[17][18]
Core Application: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones, which are valuable precursors to flavonoids and other heterocyclic compounds.[5][8][19] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[20][21]
Workflow for Chalcone Synthesis
Caption: Experimental workflow for Claisen-Schmidt condensation.
Detailed Protocol 1: Base-Catalyzed Synthesis of a Fluorinated Chalcone
This protocol describes the synthesis of (E)-1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in an appropriate volume of ethanol (e.g., 30-50 mL per 10 mmol of acetophenone).[22] Stir the mixture at room temperature until a homogeneous solution is formed.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, add the aqueous NaOH solution dropwise, ensuring the temperature remains below 25°C.[22]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can range from 2 to 24 hours, depending on the substrates.[20][22] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[20]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[22][23]
-
Neutralization: Slowly add dilute HCl to the aqueous mixture with stirring until it is neutralized (pH ~7). This will cause the chalcone product to precipitate fully.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[22] Wash the precipitate thoroughly with cold water to remove any residual salts and base.[23]
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[22][23] Dry the purified crystals and characterize the final product by determining its melting point and using spectroscopic methods like IR, NMR, and Mass Spectrometry.[21]
Further Synthetic Utility: Derivatization into Pyrazoles
Chalcones are excellent synthons for preparing five-membered heterocyclic compounds like pyrazoles, which are core structures in many pharmaceuticals.[6] The α,β-unsaturated ketone system in the chalcone readily undergoes condensation reactions with hydrazine derivatives.[6][24]
Reaction Scheme: From Acetophenone to Pyrazole
Caption: Two-step synthesis of pyrazoles from the title compound.
Detailed Protocol 2: Synthesis of a Fluorinated Pyrazole from a Chalcone
Materials:
-
Chalcone synthesized in Protocol 1 (1.0 eq)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the fluorinated chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution. The molar equivalence may vary, but typically 1.1 to 2.0 equivalents are used.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). Monitor the progress of the reaction using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water. A solid precipitate of the pyrazole derivative should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude pyrazole can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety into molecular scaffolds is a strategic choice in drug design.
-
Enhanced Biological Activity: The strong electron-withdrawing nature of the substituents can significantly influence the electronic environment of the resulting molecules, often leading to enhanced biological activity.[5] Chalcones and pyrazoles derived from this building block have been investigated for a range of therapeutic applications.
-
Antimicrobial Agents: Fluorinated chalcones have demonstrated potent antibacterial activity, with some derivatives showing low minimum inhibitory concentrations (MIC) against resistant strains like Staphylococcus aureus.[5]
-
Anti-inflammatory and Antioxidant Agents: Pyrazole-chalcone hybrids have been synthesized and evaluated as potent anti-inflammatory and antioxidant agents.[7][25] Some have shown significant inhibition of COX-2 enzymes.[25]
-
Anticancer Potential: The trifluoromethyl group is prevalent in many modern anticancer drugs.[3][4] Chalcones and their heterocyclic derivatives, such as pyrazoles, are known to exhibit cytotoxic effects against various cancer cell lines.[24][26] The unique substitution pattern of this compound makes it an attractive starting material for developing novel anticancer agents.[27]
Troubleshooting Common Synthetic Issues
Table 2: Troubleshooting Guide for Chalcone Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or insufficient catalyst. - Suboptimal temperature or reaction time. - Poor substrate reactivity. | - Use fresh, high-purity NaOH or KOH.[20] - Gradually increase temperature or extend reaction time, monitoring by TLC.[20] - Ensure appropriate electron-donating/withdrawing groups are on the aldehyde for favorable reactivity. |
| Formation of Side Products | - Self-condensation of the acetophenone. - Cannizzaro reaction of the aldehyde. | - Maintain a low reaction temperature during the base addition. - Add the base catalyst slowly and dropwise to the mixture of ketone and aldehyde. |
| Product Loss During Workup | - Product is partially soluble in the wash solvent. - Inefficient precipitation or recrystallization. | - Use ice-cold water for precipitation and washing to minimize solubility.[20] - Optimize the recrystallization solvent system; use a minimal amount of hot solvent and cool slowly. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. acgpubs.org [acgpubs.org]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 2-Fluoro-4-(trifluoromethyl)acetophenone [webbook.nist.gov]
- 11. This compound [oakwoodchemical.com]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. fishersci.at [fishersci.at]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone [zenodo.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. SYNTHESIS AND BIOLOGICAL EVALUATION OF FLUORO-HYDROXY SUBSTITUTED PYRAZOLE CHALCONES AS ANTI-INFLAMMATORY,ANTIOXIDANT AND ANTIBACTERIAL AGENTS | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2'-Fluoro-5'-(trifluoromethyl)acetophenone in Modern Medicinal Chemistry
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the strategic applications of 2'-Fluoro-5'-(trifluoromethyl)acetophenone as a pivotal building block in medicinal chemistry. We will explore the synergistic effects of its unique substitution pattern, its role in the synthesis of privileged scaffolds, and provide detailed protocols for its derivatization.
Introduction: A Strategically Designed Building Block
In the landscape of contemporary drug discovery, the rational design of molecular building blocks is paramount. This compound (CAS No: 202264-53-7) has emerged as a highly valuable intermediate, precisely because it combines two of the most impactful substituents in medicinal chemistry: a fluorine atom and a trifluoromethyl group.[1][2] The strategic placement of these moieties on an acetophenone core provides chemists with a versatile platform for creating novel drug candidates with potentially enhanced pharmacological profiles.[3]
The presence of the trifluoromethyl (-CF3) group is a well-established strategy to improve key drug-like properties. It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve membrane permeability, and can lead to stronger binding interactions with biological targets through hydrophobic and electrostatic effects.[1][4] Simultaneously, the ortho-positioned fluorine atom (2'-Fluoro) exerts a powerful influence on the molecule's electronic properties and conformation.[2] It can modulate the pKa of nearby functional groups, participate in hydrogen bonding, and, importantly, induce a preferred conformation that may be beneficial for target engagement.[5]
This guide will dissect the utility of this compound, moving from the foundational principles of its constituent groups to practical, actionable synthetic protocols.
Section 1: The Synergistic Power of Fluorine and Trifluoromethyl Groups
The utility of this compound stems from the combined physicochemical contributions of its two halogen-containing substituents.
-
Trifluoromethyl Group (-CF3): This group is a bioisostere for methyl and chloro groups but with profoundly different electronic properties.[6] Its strong electron-withdrawing nature and high lipophilicity are frequently exploited to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][4] Replacing a metabolically vulnerable methyl group with a -CF3 group can significantly increase a drug's half-life.[1]
-
Ortho-Fluoro Group (-F): A single fluorine atom is relatively small (similar to hydrogen) and highly electronegative.[2] Its introduction can alter local electron distribution, impacting the acidity and basicity of adjacent groups, which can improve bioavailability.[2] Furthermore, a 2'-fluoro substituent on an acetophenone can lock the acetyl group into a specific conformation (s-trans), which can be a crucial design element for optimizing drug-receptor interactions.[5]
The combination of these two groups on a single phenyl ring creates a unique electronic environment. The potent electron-withdrawing nature of the -CF3 group at the 5-position, coupled with the inductive effect of the 2'-fluoro atom, makes the aromatic ring electron-deficient and influences the reactivity of the ketone.
Caption: Synergistic contributions of fluoro and trifluoromethyl groups.
Section 2: Physicochemical Profile
A clear understanding of the fundamental properties of a building block is essential for experimental design.
| Property | Value | Source |
| CAS Number | 202264-53-7 | [7][8] |
| Molecular Formula | C₉H₆F₄O | [8] |
| Molecular Weight | 206.14 g/mol | [8] |
| Appearance | Typically a liquid or low-melting solid | General |
| Primary Application | Synthetic intermediate / Building Block | [3][9] |
Section 3: Core Applications in Synthetic & Medicinal Chemistry
The primary value of this compound lies in its role as a versatile starting material for constructing more complex molecules, particularly heterocyclic systems that form the core of many approved drugs.[10] The ketone functional group serves as a key reaction handle for a wide range of classical organic transformations.
Key Synthetic Transformations:
-
Condensation Reactions: The acetyl group readily participates in base-catalyzed condensation reactions (e.g., Claisen-Schmidt) with aldehydes to form α,β-unsaturated ketones (chalcones). These chalcones are precursors to a multitude of heterocyclic scaffolds like flavonoids, pyrimidines, and pyrazoles.
-
Formation of Heterocycles: Reaction of the ketone with binucleophilic reagents is a direct route to five- and six-membered heterocycles. For instance, reaction with hydrazine or its derivatives yields pyrazoles, while reaction with hydroxylamine produces isoxazoles.
-
α-Halogenation: The α-protons of the acetyl group can be readily substituted with halogens (e.g., bromine), creating an electrophilic center for subsequent nucleophilic substitution, a common strategy for building complex side chains or linking to other molecular fragments.
-
Reduction and Nucleophilic Addition: The carbonyl can be reduced to a secondary alcohol or targeted by organometallic reagents (e.g., Grignard reagents) to introduce new carbon-carbon bonds, further expanding molecular diversity.
Caption: Synthetic diversification pathways from the core building block.
Section 4: Application Protocols
The following protocols are generalized procedures intended for adaptation by trained chemists. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of a Fluorinated Chalcone Analog via Claisen-Schmidt Condensation
Objective: To synthesize an α,β-unsaturated ketone (chalcone), a key precursor for flavonoids and other heterocycles.
Materials:
-
This compound
-
Aromatic aldehyde of choice (e.g., 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.1 eq) in ethanol (approx. 5-10 mL per mmol of acetophenone).
-
Initiation of Condensation: Cool the flask in an ice bath with stirring. Prepare a solution of KOH or NaOH (2.0-3.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants.
-
Scientist's Note: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. The dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours). A color change or formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or crushed ice. Acidify the mixture by slowly adding dilute HCl until it reaches a pH of ~5-6. This will precipitate the chalcone product.
-
Scientist's Note: Acidification neutralizes the excess base and protonates the phenoxide (if formed), ensuring the product is in its neutral, less soluble form for precipitation.
-
-
Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure chalcone.
Protocol 4.2: Synthesis of a Pyrazole Derivative via Condensation with Hydrazine
Objective: To construct a five-membered pyrazole ring, a common scaffold in pharmaceuticals.
Materials:
-
The chalcone synthesized in Protocol 4.1 (or another suitable α,β-unsaturated ketone).
-
Hydrazine hydrate (N₂H₄·H₂O) or a substituted hydrazine (e.g., phenylhydrazine).
-
Glacial acetic acid or ethanol.
-
Reflux condenser.
-
Heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Scientist's Note: Acetic acid often serves as both a solvent and a catalyst for this condensation-cyclization reaction. Ethanol can be used as an alternative, sometimes with a catalytic amount of acid or base.
-
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction's completion using TLC.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid pyrazole derivative will precipitate. Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Section 5: Hypothetical Case Study: Design of a Selective Kinase Inhibitor
To illustrate the practical application of the insights discussed, consider the design of a hypothetical inhibitor for a protein kinase, a common drug target class.
Design Rationale:
-
Scaffold: A pyrazole core, synthesized from this compound as described in Protocol 4.2. The pyrazole can act as a hinge-binding motif, forming critical hydrogen bonds with the kinase's backbone.
-
Role of the 2'-Fluoro Group: The ortho-fluoro atom on the phenyl ring can serve as a hydrogen bond acceptor, forming a favorable interaction with an amine proton from a key residue (e.g., a cysteine or lysine) in the active site. This interaction can enhance both potency and selectivity.
-
Role of the 5'-Trifluoromethyl Group: The trifluoromethylphenyl moiety can be directed into a deep, hydrophobic pocket within the kinase active site. The lipophilic nature of the -CF3 group enhances van der Waals interactions, significantly contributing to the binding affinity.[4] Its metabolic robustness also protects this part of the molecule from degradation.[1]
Caption: Hypothetical binding mode of an inhibitor derived from the title compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a purpose-built tool for modern medicinal chemists. The strategic incorporation of both a 2'-fluoro and a 5'-trifluoromethyl group provides a powerful combination of conformational control, electronic modulation, and enhanced drug-like properties. Its utility as a precursor to a wide array of medicinally relevant heterocyclic scaffolds makes it an invaluable asset in the development of next-generation therapeutics. The protocols and design principles outlined in this guide serve as a foundational resource for researchers looking to harness the full potential of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. This compound | 202264-53-7 [chemicalbook.com]
- 8. This compound [oakwoodchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into molecular frameworks is a cornerstone of modern drug design. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2'-Fluoro-5'-(trifluoromethyl)acetophenone emerges as a highly valuable and versatile starting material, offering a synthetically accessible entry point to a diverse array of pharmaceutical intermediates. The strategic placement of the fluorine atom at the ortho position and the trifluoromethyl group at the meta position of the acetophenone core presents unique electronic and steric properties that can be exploited to guide a variety of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not just procedural steps, but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Asymmetric Reduction to Chiral Alcohols
Chiral alcohols are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The asymmetric reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, (R)- or (S)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol, provides a critical intermediate for the synthesis of more complex chiral molecules.
Causality in Asymmetric Reduction
The choice of a catalytic asymmetric method over stoichiometric chiral reducing agents is driven by considerations of atom economy, cost-effectiveness, and the ability to achieve high enantioselectivity. Catalytic transfer hydrogenation using a well-defined transition metal complex with a chiral ligand is a robust and scalable method. The catalyst, typically a ruthenium or rhodium complex, in conjunction with a chiral diamine or amino alcohol ligand, creates a chiral environment around the metal center. This chiral pocket preferentially binds the ketone in a specific orientation, leading to the facial-selective delivery of a hydride from a hydrogen donor (e.g., isopropanol or formic acid), resulting in the formation of one enantiomer of the alcohol in excess.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric transfer hydrogenation of this compound to yield the corresponding chiral alcohol with high enantiomeric excess.
Materials:
-
This compound
-
[RuCl(p-cymene)(R,R)-TsDPEN] (or the corresponding (S,S)-enantiomer for the other alcohol enantiomer)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl(p-cymene)(R,R)-TsDPEN] (0.005 mmol, 0.5 mol%).
-
Add anhydrous isopropanol (10 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous isopropanol (5 mL).
-
To the catalyst solution, add a solution of potassium tert-butoxide in isopropanol (0.1 M, 0.1 mmol, 10 mol%).
-
Heat the catalyst mixture to 50 °C for 15 minutes to ensure catalyst activation.
-
Add the solution of this compound to the activated catalyst mixture.
-
Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Data Presentation:
| Parameter | Value |
| Substrate | This compound |
| Catalyst | [RuCl(p-cymene)(R,R)-TsDPEN] |
| Hydrogen Donor | Isopropanol |
| Base | Potassium tert-butoxide |
| Temperature | 50 °C |
| Typical Yield | >90% |
| Typical Enantiomeric Excess | >98% ee |
Workflow Diagram:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Part 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities. The Claisen-Schmidt condensation provides a straightforward method for their synthesis from an appropriate acetophenone and a benzaldehyde derivative.[1][2]
Mechanistic Rationale
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation.[3] A strong base, such as sodium hydroxide, deprotonates the α-carbon of this compound to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone). The choice of a strong base and often an alcoholic solvent facilitates both the enolate formation and the subsequent dehydration step.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol details the synthesis of a chalcone from this compound and a representative aromatic aldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde (or other desired aromatic aldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the ketone and aldehyde in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred alcoholic solution.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Acidify the mixture with 1 M HCl until it is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Chlorobenzaldehyde |
| Base | Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | 0-5 °C |
| Typical Yield | 80-95% |
Synthetic Pathway Diagram:
Caption: Claisen-Schmidt Condensation Pathway.
Part 3: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds are a significant class of pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] A common and efficient route to 3,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) with hydrazine.[5]
Rationale for the Two-Step Synthesis
The synthesis of pyrazoles from acetophenones is often carried out in a two-step process. First, a Claisen-Schmidt condensation is performed to generate a chalcone intermediate as described in Part 2. This chalcone then serves as the 1,3-dielectrophilic synthon for the subsequent cyclization with hydrazine. Hydrazine, a dinucleophile, attacks the β-carbon of the α,β-unsaturated system via a Michael addition, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol describes the synthesis of a pyrazole derivative from the chalcone prepared in Part 2.
Materials:
-
Chalcone derivative from Part 2
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.5 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Data Presentation:
| Parameter | Value |
| Starting Material | Chalcone Intermediate |
| Reagent | Hydrazine Hydrate |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Condition | Reflux |
| Typical Yield | 75-90% |
Overall Synthetic Workflow Diagram:
Caption: Two-step synthesis of pyrazoles.
Part 4: Synthesis of β-Amino Ketones via the Mannich Reaction
β-Amino ketones are valuable pharmaceutical intermediates, serving as precursors for the synthesis of γ-amino alcohols and various heterocyclic compounds. The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, this compound), an aldehyde (often formaldehyde or a non-enolizable aldehyde), and a primary or secondary amine.[6]
Understanding the Mannich Reaction Mechanism
The Mannich reaction typically proceeds through the formation of an Eschenmoser-like salt or an iminium ion from the aldehyde and the amine. The ketone is then deprotonated to form an enolate, which acts as a nucleophile and attacks the electrophilic iminium ion. An acid catalyst can facilitate both the formation of the iminium ion and the enolization of the ketone.
Experimental Protocol: Three-Component Mannich Reaction
This protocol outlines a one-pot synthesis of a β-amino ketone from this compound.
Materials:
-
This compound
-
Paraformaldehyde
-
Dimethylamine hydrochloride (or other secondary amine salt)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide solution, 10%
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), paraformaldehyde (1.2 mmol), and dimethylamine hydrochloride (1.2 mmol).
-
Add ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Basify the aqueous layer to pH 9-10 with a 10% sodium hydroxide solution, which will precipitate the β-amino ketone.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the β-amino ketone.
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Data Presentation:
| Parameter | Value |
| Ketone | This compound |
| Aldehyde Source | Paraformaldehyde |
| Amine Source | Dimethylamine hydrochloride |
| Catalyst | Hydrochloric Acid |
| Solvent | Ethanol |
| Condition | Reflux |
| Typical Yield | 60-80% |
Reaction Scheme Diagram:
Caption: Three-component Mannich Reaction.
Conclusion
This compound is a powerful building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in these application notes for asymmetric reduction, Claisen-Schmidt condensation, pyrazole synthesis, and the Mannich reaction provide robust and reproducible methods for accessing chiral alcohols, chalcones, pyrazoles, and β-amino ketones. A thorough understanding of the underlying chemical principles behind these transformations empowers researchers to adapt and optimize these procedures for the synthesis of novel and complex molecular architectures, ultimately accelerating the drug discovery and development process.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 1-[2,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Application Note: Methodologies for Nucleophilic Addition to 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on performing nucleophilic addition reactions to 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This ketone is a valuable building block in medicinal chemistry, largely due to the presence of the fluorine and trifluoromethyl moieties, which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. We will explore the substrate's unique reactivity profile and provide detailed, field-tested protocols for several key transformations, including Grignard reactions, asymmetric reductions, and Wittig olefinations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Scientific Principles: Understanding the Reactivity of the Substrate
The reactivity of this compound is governed by the powerful electronic and steric effects of its substituents. A thorough understanding of these principles is critical for selecting the appropriate reaction conditions and anticipating potential outcomes.
1.1. Electronic Effects: The carbonyl carbon in an acetophenone is electrophilic due to the polarization of the C=O bond.[1][2] In this specific substrate, this inherent electrophilicity is significantly enhanced by two key features:
-
5'-(Trifluoromethyl) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the aromatic ring, pulling electron density away from the carbonyl carbon and making it highly susceptible to nucleophilic attack.[3]
-
2'-Fluoro Group: The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the carbonyl center.
Collectively, these groups render the ketone significantly more reactive towards nucleophiles compared to unsubstituted acetophenone.[4]
1.2. Steric and Conformational Considerations: The ortho-fluoro group can introduce a degree of steric hindrance, potentially influencing the trajectory of incoming nucleophiles. Studies on 2'-fluoro-substituted acetophenones suggest a preference for the s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom, which may slightly alleviate steric impediment for the approaching nucleophile.[5]
1.3. Activation of the Carbonyl Group: For reactions involving weaker nucleophiles, the carbonyl group can be further activated. This is typically achieved under acidic conditions where a proton or a Lewis acid coordinates to the carbonyl oxygen.[6][7] This coordination increases the positive character of the carbonyl carbon, making it even more electrophilic.[8]
Caption: General mechanism of Lewis acid-activated nucleophilic addition.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of diverse derivatives from this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Grignard Reaction for C-C Bond Formation
This protocol details the addition of a carbon nucleophile (methylmagnesium bromide) to form a tertiary alcohol. Grignard reagents are highly reactive and moisture-sensitive.[9]
Scientist's Note (Rationale): Anhydrous solvents like THF or diethyl ether are crucial because Grignard reagents are strong bases that react violently with protic sources (e.g., water) to quench the reagent.[9] The reaction is typically run at a low temperature initially to control the exothermic addition and then warmed to ensure completion.
Materials and Reagents:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF to an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2.2: Asymmetric Transfer Hydrogenation for Chiral Secondary Alcohols
This protocol achieves the enantioselective reduction of the ketone to a chiral secondary alcohol, a highly valuable intermediate in pharmaceutical synthesis.[10][11] This method uses a ruthenium-based catalyst and 2-propanol as both the solvent and hydride source.[12]
Scientist's Note (Rationale): Transfer hydrogenation is an operationally simpler alternative to using high-pressure H₂ gas. The choice of a chiral catalyst, such as a Noyori-type Ru-complex, is essential for inducing enantioselectivity.[13] A base (e.g., t-BuOK) is required to activate the catalyst and facilitate the hydride transfer from the isopropoxide intermediate.[12]
Materials and Reagents:
-
This compound
-
(R,R)-TsDPEN-Ru catalyst (or similar chiral Ru/Rh complex)
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (t-BuOK)
-
Diethyl ether
-
Deionized water
Procedure:
-
Setup: To a flask purged with an inert atmosphere, add the (R,R)-TsDPEN-Ru catalyst (0.01 eq) and potassium tert-butoxide (0.05 eq).
-
Solvent Addition: Add anhydrous 2-propanol and stir the mixture for 15 minutes to allow for catalyst activation.
-
Substrate Addition: Add this compound (1.0 eq) to the activated catalyst solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the conversion by TLC or GC/MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the 2-propanol.
-
Extraction: Redissolve the residue in diethyl ether and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude alcohol by flash chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.
Protocol 2.3: Wittig Reaction for Alkene Synthesis
This protocol converts the ketone into an alkene via reaction with a phosphorus ylide (Wittig reagent).[14][15] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16]
Scientist's Note (Rationale): The Wittig reaction is a powerful and reliable method for olefination.[17] The first step is the deprotonation of a phosphonium salt to form the nucleophilic ylide. A strong base like n-butyllithium is required for simple alkylphosphonium salts.[16] The reaction is conducted under anhydrous and inert conditions to prevent quenching of the highly basic ylide.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Pentane
Procedure:
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere. Cool the suspension to 0 °C.
-
Deprotonation: Add n-BuLi (1.05 eq) dropwise to the suspension. A deep orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.
-
Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated out by adding pentane and removed by filtration. The filtrate containing the desired alkene is then concentrated and purified by flash chromatography.
Data Summary and Method Selection
The choice of reaction protocol is dictated by the desired final product. The table below summarizes the transformations discussed.
| Reaction Type | Nucleophile Type | Key Reagents | Typical Solvent | Product Class |
| Grignard Reaction | Organometallic (R-MgX) | RMgX, H₃O⁺ workup | THF, Diethyl Ether | Tertiary Alcohol |
| Asymmetric Reduction | Hydride (H⁻) | Chiral Ru/Rh catalyst, 2-propanol, Base | 2-Propanol | Chiral Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | R-PPh₃⁺X⁻, Strong Base | THF, DMSO | Alkene |
| Reformatsky Reaction | Organozinc Enolate | α-halo ester, Zn metal | THF, Toluene | β-Hydroxy Ester |
graph TD { A["Start: this compound"] --> B{"Desired Product?"}; B -- "Tertiary Alcohol (C-C bond)" --> C["Protocol 2.1: Grignard Reaction"]; B -- "Chiral Secondary Alcohol" --> D["Protocol 2.2: Asymmetric Reduction"]; B -- "Alkene (C=C bond)" --> E["Protocol 2.3: Wittig Reaction"]; B -- "β-Hydroxy Ester (C-C bond)" --> F["Reformatsky Reaction Protocol"]; C --> G["Product: Tertiary Alcohol"]; D --> H["Product: Chiral Secondary Alcohol"]; E --> I["Product: Alkene"]; F --> J["Product: β-Hydroxy Ester"];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368 style H fill:#F1F3F4,stroke:#5F6368 style I fill:#F1F3F4,stroke:#5F6368 style J fill:#F1F3F4,stroke:#5F6368
}
Caption: Decision workflow for selecting the appropriate synthetic protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
Application Note: Derivatization of 2'-Fluoro-5'-(trifluoromethyl)acetophenone for Biological Screening
Introduction: Strategic Rationale for Derivatization
In modern drug discovery, the strategic modification of chemical scaffolds is a cornerstone of developing novel therapeutic agents. The starting material, 2'-Fluoro-5'-(trifluoromethyl)acetophenone, is a compound of significant interest due to the presence of two key pharmacophoric features: a fluorine atom and a trifluoromethyl (-CF3) group.[1][2][3][4][5] The introduction of fluorine and -CF3 groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Specifically, these modifications can enhance metabolic stability, increase lipophilicity (which aids in cell membrane permeability), and improve binding affinity to biological targets.[1][2][3][4]
The acetophenone core itself provides a versatile chemical handle—the ketone carbonyl group—which is amenable to a wide range of chemical transformations. By derivatizing this ketone, we can rapidly generate a library of structurally diverse compounds. This library can then be subjected to high-throughput biological screening to identify novel hits for various therapeutic targets, such as enzymes, receptors, or signaling pathway components. This application note provides a detailed guide with validated protocols for several high-yield derivatization strategies, enabling researchers to efficiently create a focused compound library for biological evaluation.
Core Chemistry and Derivatization Strategy
The reactivity of this compound is dominated by the electrophilic carbon of the ketone and the acidic α-protons on the methyl group. Our strategy focuses on exploiting this reactivity to introduce diverse functional groups and structural motifs. The overall workflow is designed to be modular, allowing for the generation of multiple derivatives from a common starting material.
Caption: General workflow for derivatization and screening.
Derivatization Protocols
Strategy 1: Reductive Amination for Amine Synthesis
Principle: Reductive amination is a powerful method for forming C-N bonds.[6] It proceeds in two stages: the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by the in-situ reduction of this intermediate to form the corresponding amine. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[7][8] This reaction is highly valuable as the amine functional group is a key pharmacophore in a vast number of approved drugs.
Detailed Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 206 mg, 1.0 mmol) in anhydrous methanol (10 mL).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).
-
Imine Formation: Add acetic acid (2-3 drops) as a catalyst. Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq, 57 mg, 1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the effervescence ceases. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate (20 mL) and 1 M NaOH (aq) to basify the mixture to pH > 10.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure amine derivative.
Data Table: Reductive Amination Substrate Scope
| Entry | Amine Substrate | Product Identifier | Expected Yield (%) |
| 1 | Aniline | F-TFM-Aniline | 85-95 |
| 2 | Benzylamine | F-TFM-BnAmine | 80-90 |
| 3 | Morpholine | F-TFM-Morpholine | 90-98 |
| 4 | Piperidine | F-TFM-Piperidine | 88-96 |
Strategy 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form chalcones (α,β-unsaturated ketones).[9][10][11][12] Chalcones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[9][10]
Caption: Workflow for Claisen-Schmidt chalcone synthesis.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) and a substituted aromatic aldehyde (1.0 eq, 1.0 mmol) in ethanol (15-20 mL).[10]
-
Catalyst Addition: While stirring, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq, 2.0 mmol in 5 mL water) dropwise to the mixture, maintaining the temperature below 25 °C using a water bath.[10]
-
Reaction Progression: Continue stirring at room temperature for 2-4 hours.[10] The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC.[9]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl until the pH is neutral.[10][12]
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[10] Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Strategy 3: Ketone Reduction to Chiral Alcohols
Principle: The reduction of the prochiral ketone to a secondary alcohol introduces a new stereocenter. This is significant because the stereochemistry of a drug molecule is often critical for its biological activity. Sodium borohydride (NaBH₄) is an effective and economical reagent for this transformation, reducing ketones to secondary alcohols.[13][14][15]
Detailed Protocol:
-
Setup: Dissolve this compound (1.0 eq, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.0 eq, 38 mg, 1.0 mmol) in small portions over 10 minutes.[16]
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.[16]
-
Workup: Carefully add acetone (5 mL) to quench any excess NaBH₄. Remove the solvent under reduced pressure.
-
Extraction: Add deionized water (15 mL) and ethyl acetate (20 mL) to the residue. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting racemic alcohol can be purified by flash chromatography.
Strategy 4: Horner-Wadsworth-Emmons (HWE) Olefination
Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing alkenes from ketones, particularly for generating α,β-unsaturated esters.[17][18] It involves the reaction of a phosphonate carbanion with a ketone. A key advantage is that the water-soluble phosphate byproduct is easily removed during workup.[19] This reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[17]
Detailed Protocol:
-
Phosphonate Anion Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of triethyl phosphonoacetate (1.1 eq, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 44 mg, 1.1 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Ketone Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq, 1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the (E)-alkene.
Product Characterization
Trustworthiness through Validation: The structural identity and purity of all synthesized derivatives must be rigorously confirmed. A self-validating protocol relies on orthogonal analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of newly introduced protons and shifts in existing aromatic and aliphatic signals.
-
¹³C NMR: Will show the appearance of new carbon signals and confirm the transformation of the ketone carbonyl (~190-200 ppm) to an alcohol (~65-75 ppm) or an amine-bearing carbon (~50-60 ppm).
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds.[20][21][22] The chemical shifts of the -CF₃ group and the aromatic fluorine will be sensitive to the changes in the molecule's electronic environment, providing a powerful diagnostic tool to confirm derivatization.[23][24]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, verifying the success of the derivatization.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess the purity of the final compounds.
Conclusion
This application note provides a suite of robust and versatile protocols for the derivatization of this compound. By employing these methods—reductive amination, Claisen-Schmidt condensation, ketone reduction, and Horner-Wadsworth-Emmons olefination—researchers can efficiently generate a diverse library of novel fluorinated compounds. The strategic incorporation of fluorine and trifluoromethyl groups, combined with the new functionalities introduced through these reactions, creates a rich chemical space for exploration in biological screening campaigns, ultimately accelerating the discovery of new therapeutic leads.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 21. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
Introduction
2'-Fluoro-5'-(trifluoromethyl)acetophenone is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, a scalable, efficient, and safe synthetic route to this intermediate is of high industrial importance. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the well-established Friedel-Crafts acylation reaction. The causality behind experimental choices, safety considerations, and in-depth procedural details are elucidated to ensure successful and reproducible execution.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially viable route for the synthesis of this compound is the Friedel-Crafts acylation of 4-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3][4]
Rationale for Route Selection:
-
Atom Economy: The reaction directly couples the two key fragments, leading to high atom economy.
-
Cost-Effectiveness: The starting materials, 4-fluorobenzotrifluoride, acetyl chloride, and aluminum chloride, are readily available and relatively inexpensive bulk chemicals.
-
Scalability: Friedel-Crafts acylations are well-understood reactions that have been successfully implemented on an industrial scale for decades.[3]
-
Selectivity: The electron-withdrawing nature of the trifluoromethyl group directs the incoming acyl group primarily to the position ortho to the fluorine atom, leading to the desired isomer as the major product. The deactivating effect of the first acyl group prevents further acylation.[2][5]
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion (CH₃CO⁺).[2] This electrophile then attacks the electron-rich aromatic ring of 4-fluorobenzotrifluoride. Subsequent deprotonation of the resulting arenium ion by AlCl₄⁻ regenerates the aromaticity and the AlCl₃ catalyst, although in practice, a stoichiometric amount of AlCl₃ is required as it forms a complex with the product ketone.[6]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluorobenzotrifluoride | 402-44-8 | 164.11 | 1.00 kg | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.00 kg | 1.23 |
| Acetyl Chloride (CH₃COCl) | 75-36-5 | 78.50 | 0.53 kg | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5.0 L | - |
| Crushed Ice | - | 18.02 | 5.0 kg | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2.0 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 1.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 200 g | - |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-fluorobenzotrifluoride (1.00 kg, 6.09 mol) and dichloromethane (5.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of Aluminum Chloride: Carefully and portion-wise, add anhydrous aluminum chloride (1.00 kg, 7.50 mol) to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[7] This addition is exothermic.
-
Addition of Acetyl Chloride: Once the AlCl₃ has been added and the temperature has stabilized, add acetyl chloride (0.53 kg, 6.70 mol) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice (5.0 kg) and 1 M hydrochloric acid (2.0 L). Once the reaction is complete, slowly and carefully transfer the reaction mixture into the vigorously stirred ice/HCl slurry.[8] This quenching process is highly exothermic and should be performed with caution.[2][9] Crucially, the reaction mixture must be added to the ice, not the other way around, to control the exotherm. [8]
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 L), saturated sodium bicarbonate solution (2 x 1 L, CAUTION: effervescence ), and brine (1 L).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (200 g).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Safety and Handling
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[4][10] It should be handled in a dry environment and stored in a tightly sealed container.[4] Personal protective equipment is essential.[10]
-
Acetyl Chloride: A corrosive and flammable liquid. It reacts with moisture to produce HCl gas. Handle in a fume hood.
-
4-Fluorobenzotrifluoride: A flammable liquid and irritant.
-
Dichloromethane: A volatile solvent with potential health risks. Adequate ventilation is crucial.
-
Quenching: The quenching of the reaction is the most hazardous step due to the highly exothermic reaction of AlCl₃ with water.[8] Slow addition of the reaction mixture to a large excess of ice is mandatory for temperature control.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure and isomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-F).
Conclusion
The Friedel-Crafts acylation of 4-fluorobenzotrifluoride provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature, especially during the addition of reagents and the quenching step, this procedure can be safely and efficiently implemented on a large scale. The detailed protocol and safety considerations outlined in this application note serve as a comprehensive guide for researchers and process chemists in the pharmaceutical and agrochemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. nbinno.com [nbinno.com]
- 4. Aluminum Chloride [commonorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Preparation of Aluminium Chloride [unacademy.com]
Catalytic Strategies for the Synthesis of Chiral Fluorinated Alcohols: Application Notes for 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Significance of Chiral Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2'-Fluoro-5'-(trifluoromethyl)acetophenone is a valuable prochiral ketone, as its reduction furnishes a chiral alcohol moiety bearing both a fluorine and a trifluoromethyl group. This resulting chiral alcohol is a key intermediate for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth exploration of the primary catalytic methodologies for the stereoselective reduction of this compound, offering both theoretical insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.
I. Asymmetric Transfer Hydrogenation (ATH): A Practical Approach to Enantioselective Reduction
Asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simple method for the enantioselective reduction of prochiral ketones. This technique utilizes a stable hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition metal catalyst. Ruthenium(II) complexes bearing chiral diamine ligands are particularly effective for this transformation.[1][2]
A. The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of Ru(II)-catalyzed ATH is a well-elucidated, concerted process. The pre-catalyst, typically a Ru(II)-arene complex with a chiral N-tosylated diamine ligand, is activated by a base to form the active ruthenium-hydride species. This hydride is then transferred to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chirality of the resulting alcohol is dictated by the stereochemistry of the diamine ligand, which creates a chiral pocket that preferentially accommodates one of the two prochiral faces of the ketone.
Caption: Generalized catalytic cycle for Ru(II)-catalyzed asymmetric transfer hydrogenation.
B. Protocol: Asymmetric Transfer Hydrogenation of this compound
This protocol is adapted from established procedures for the ATH of structurally similar fluorinated acetophenones.[3]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 20 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous isopropanol (10 mL).
-
Add potassium tert-butoxide (0.1 mmol) to the substrate solution.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
C. Expected Outcomes and Optimization
For structurally related fluoro- and trifluoromethyl-substituted acetophenones, this catalytic system typically provides high yields and enantioselectivities.
| Substrate Analogue | Catalyst System | Yield (%) | ee (%) | Reference |
| 4-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | >98 | [3] |
| 4-(Trifluoromethyl)acetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | 97 | [3] |
Troubleshooting and Optimization:
-
Low Conversion: Increase catalyst loading to 1 mol% or extend the reaction time. Ensure all reagents and solvents are anhydrous.
-
Low Enantioselectivity: Screen different chiral ligands (e.g., (R,R)-TsDPEN for the opposite enantiomer) and solvents. Temperature can also influence enantioselectivity; running the reaction at a lower temperature may improve the ee.
II. Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis offers an environmentally benign alternative to traditional chemical methods for the synthesis of chiral alcohols.[4] Whole-cell biotransformations using yeasts, such as Saccharomyces cerevisiae (baker's yeast), or isolated ketoreductase enzymes, can exhibit exquisite stereoselectivity in the reduction of ketones.[5][6]
A. The Biocatalytic Machinery: Enzymes at Work
The key players in biocatalytic ketone reduction are enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a source of hydride. The enzyme's active site is a precisely shaped chiral environment that binds the ketone substrate in a specific orientation, leading to the highly selective transfer of hydride to one of the two prochiral faces of the carbonyl group.
Caption: Workflow for biocatalytic reduction using whole cells or isolated enzymes.
B. Protocol: Whole-Cell Bioreduction of this compound with Saccharomyces cerevisiae
This protocol is based on general procedures for the bioreduction of substituted acetophenones.[5]
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Glucose
-
Yeast extract
-
Peptone
-
Deionized water
-
Phosphate buffer (pH 7.0)
Procedure:
-
Yeast Culture Preparation: In a sterile flask, dissolve yeast extract (10 g/L) and peptone (20 g/L) in deionized water. Autoclave to sterilize.
-
Inoculate with Saccharomyces cerevisiae and incubate at 30 °C with shaking (200 rpm) for 24 hours.
-
Biotransformation: Harvest the yeast cells by centrifugation (5000 rpm, 10 min).
-
Wash the cell pellet with sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a final concentration of 50 g/L (wet cell weight).
-
To the cell suspension, add glucose (20 g/L) as a co-substrate for cofactor regeneration.
-
Add this compound (1 g/L) dissolved in a minimal amount of ethanol.
-
Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 48-72 hours.
-
Monitoring and Work-up: Monitor the reaction by GC or HPLC.
-
After the reaction, centrifuge to remove the yeast cells.
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
C. Performance and Considerations
The stereochemical outcome of yeast-mediated reductions generally follows Prelog's rule, which predicts the formation of the (S)-enantiomer for most acetophenone derivatives.[5] However, the substrate's electronic and steric properties can sometimes lead to deviations from this rule.
| Substrate Analogue | Biocatalyst | Yield (%) | ee (%) | Stereochemistry | Reference |
| Acetophenone | S. cerevisiae | High | >99 | (S) | [5] |
| 4-Fluoroacetophenone | Fungal isolates | Variable | High | (S) or (R) | [5] |
Advantages and Limitations:
-
Advantages: Environmentally friendly, mild reaction conditions, high enantioselectivity.
-
Limitations: Lower substrate concentrations, longer reaction times, and potential for side reactions catalyzed by other enzymes in the whole-cell system. The use of isolated and purified ketoreductases can overcome some of these limitations but requires a cofactor regeneration system.[7]
III. Rhodium and Iridium-Catalyzed Asymmetric Hydrogenation
While ruthenium catalysts are prevalent in ATH, rhodium and iridium complexes are highly effective for asymmetric hydrogenation using molecular hydrogen (H₂).[8] These catalysts often require higher pressures of hydrogen but can exhibit excellent activities and enantioselectivities for challenging substrates like electron-deficient ketones.[9][10]
A. Rationale for Catalyst Selection
The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound makes the carbonyl carbon more electrophilic and thus more susceptible to reduction. Iridium catalysts, in particular, have shown excellent performance in the hydrogenation of such activated ketones.[11] The choice of chiral ligand, typically a bidentate phosphine, is crucial for achieving high enantioselectivity.
B. Generalized Protocol for Asymmetric Hydrogenation
This is a representative protocol and requires optimization for the specific substrate and catalyst system.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene dimer) or a similar precursor
-
Chiral bisphosphine ligand (e.g., a Josiphos or SEGPHOS type ligand)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Base additive (e.g., KOtBu, if required)
Procedure:
-
Catalyst Preparation: In a glovebox, charge an autoclave insert with [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol).
-
Add degassed solvent (5 mL) and stir for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in the reaction solvent (10 mL). A base additive may be required depending on the catalyst system.
-
Transfer the substrate solution to the autoclave insert.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time.
-
Work-up and Analysis: After the reaction, carefully vent the hydrogen and concentrate the reaction mixture. Purify the product and determine the yield and enantiomeric excess as described previously.
IV. C-H Activation/Functionalization: An Emerging Frontier
While reduction of the carbonyl group is the most common transformation, the aromatic C-H bonds of this compound also present opportunities for catalytic functionalization. Rhodium(III)-catalyzed C-H activation, often directed by a functional group on the substrate, has emerged as a powerful tool for the synthesis of complex molecules.[12][13][14] For acetophenone derivatives, the oxime or a similar directing group can facilitate ortho-C-H activation and subsequent annulation reactions to build heterocyclic scaffolds.[12] This area represents a more advanced application but holds significant potential for novel drug discovery efforts.
Conclusion
The catalytic reduction of this compound to its corresponding chiral alcohol is a critical transformation for accessing valuable fluorinated building blocks. This guide has detailed three primary catalytic strategies: asymmetric transfer hydrogenation, biocatalytic reduction, and asymmetric hydrogenation. Each methodology offers distinct advantages in terms of operational simplicity, environmental impact, and catalyst cost. The provided protocols, based on well-established precedents for similar substrates, serve as a robust starting point for researchers to develop efficient and stereoselective syntheses tailored to their specific needs. The choice of the optimal catalytic system will depend on factors such as the desired enantiomer, scale of the reaction, and available laboratory infrastructure.
References
- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. atcc.org [atcc.org]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Biocatalytic reduction of racemic 2-arenoxycycloalkanones by yeasts P. glucozyma and C. glabrata: one way of achieving chiral 2-arenoxycycloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates through Arene C-H Activation: An Access to Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed oxidative olefination of C-H bonds in acetophenones and benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2'-Fluoro-5'-(trifluoromethyl)acetophenone Synthesis
Welcome to the technical support center for the synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By understanding the underlying chemical principles, you can enhance the efficiency and reproducibility of your experiments.
Overview of the Core Synthesis: Friedel-Crafts Acylation
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene.[1] This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2] The reaction typically employs an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
The core of the reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][3] However, the starting material, 1-fluoro-4-(trifluoromethyl)benzene, presents a significant challenge. Both the fluorine and the trifluoromethyl group are electron-withdrawing, which deactivates the aromatic ring toward electrophilic attack.[4][5] This deactivation is a primary reason why optimizing this reaction can be difficult.[1][4]
Reaction Workflow Diagram
Caption: General workflow for Friedel-Crafts acylation synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low, or the reaction did not proceed at all. What are the likely causes?
This is the most frequent problem, often stemming from the deactivated nature of the starting material or issues with the catalyst.
Possible Cause 1: Deactivated Aromatic Ring The combined electron-withdrawing effects of the fluorine and trifluoromethyl groups make the benzene ring electron-deficient and thus less nucleophilic.[1][4] This high activation energy barrier can stall the reaction.
-
Solution:
-
Increase Reaction Temperature: Carefully and incrementally increase the reaction temperature. While many Friedel-Crafts reactions are run at 0°C or room temperature, deactivated substrates may require heating to overcome the activation energy.[4][6] Monitor the reaction closely by TLC for product formation and potential decomposition.
-
Increase Catalyst Loading: For deactivated rings, a stoichiometric amount (or even an excess) of AlCl₃ is often necessary.[2][4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][4] A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent is a good starting point for optimization.
-
Possible Cause 2: Inactive Lewis Acid Catalyst Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[4] Any water present in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C). Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system.
-
Use High-Purity Reagents: Use a fresh, unopened bottle of AlCl₃. Old bottles may have been exposed to atmospheric moisture. The same applies to your acetyl chloride and starting material.
-
Q2: My TLC/GC-MS analysis shows multiple products. How can I improve the regioselectivity?
While the acyl group is generally a meta-director for subsequent substitutions, the primary issue here is the initial acylation position on the starting material. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The desired product, this compound, results from acylation at the position ortho to the fluorine and meta to the trifluoromethyl group.
Possible Cause: Competing Isomer Formation The directing effects of the substituents can lead to the formation of an undesired regioisomer. Steric hindrance from the trifluoromethyl group generally disfavors acylation at the position ortho to it. However, reaction conditions can influence the ortho/para ratio directed by the fluorine.[4]
-
Solution:
-
Control Temperature: Lowering the reaction temperature (e.g., maintaining it strictly at 0°C or even lower at -10°C) can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Solvent Choice: The choice of solvent can influence selectivity. While dichloromethane (DCM) or dichloroethane (DCE) are common, experimenting with a less polar solvent like carbon disulfide (CS₂) (use with extreme caution due to flammability and toxicity) or a more polar one like nitromethane could alter the isomer ratio.
-
Choice of Lewis Acid: While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could offer different selectivity profiles, although they are generally less reactive.[7]
-
Q3: The workup procedure is difficult, and I'm losing a lot of product as an emulsion or solid precipitate. What's happening?
This issue is typically related to the quenching and hydrolysis of the aluminum chloride-ketone complex.
Possible Cause: Improper Quenching At the end of the reaction, the product exists as a solid complex with AlCl₃.[2] Adding water directly can lead to a violent, exothermic reaction and the formation of aluminum hydroxides, which can create intractable emulsions or trap your product.
-
Solution:
-
Controlled Quenching: The standard and most reliable method is to pour the entire reaction mixture slowly, with vigorous stirring, onto a mixture of crushed ice and concentrated hydrochloric acid. The acid ensures the aluminum salts remain soluble as AlCl₃ and prevents the formation of aluminum hydroxide precipitates.
-
Order of Addition: Always add the reaction mixture to the ice/acid, not the other way around. This helps to dissipate the heat from the exothermic hydrolysis.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
1-fluoro-4-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃), anhydrous powder
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware, flame-dried before use
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure the entire system is under a positive pressure of dry nitrogen.
-
To the flask, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of starting material).
-
Cool the mixture to 0°C in an ice-water bath.
-
While stirring, add anhydrous aluminum chloride (1.3 eq) portion-wise, ensuring the internal temperature does not rise above 5°C. The mixture may become a thick slurry.
-
Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. Stir for an additional 2-16 hours, or until the starting material is consumed.
-
Prepare a beaker with a mixture of crushed ice (approx. 10 g per gram of AlCl₃) and concentrated HCl (approx. 3 mL per gram of AlCl₃).
-
Slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl slurry.
-
Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Table 1: Reagent Stoichiometry Optimization
| Entry | AlCl₃ (eq) | Acetyl Chloride (eq) | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | 1.1 | 1.05 | 0 → RT | 12 | ~45% | Incomplete conversion |
| 2 | 1.3 | 1.1 | 0 → RT | 12 | ~70% | Good conversion, baseline |
| 3 | 1.5 | 1.2 | 0 → RT | 12 | ~72% | Marginal improvement, more waste |
| 4 | 1.3 | 1.1 | RT | 8 | ~65% | Faster, but more impurities |
| 5 | 1.3 | 1.1 | 0 | 24 | ~68% | Slower, cleaner reaction |
Note: Yields are illustrative and will vary based on experimental execution.
Alternative Synthetic Strategies
If Friedel-Crafts acylation consistently provides low yields despite optimization, other methods can be considered, although they are often more complex.
-
Grignard Reaction: Synthesis from 1-bromo-2-fluoro-5-(trifluoromethyl)benzene via magnesium-halogen exchange followed by reaction with an acetylating agent like acetic anhydride.[8]
-
Diazotization Route: A multi-step synthesis starting from m-trifluoromethylaniline, involving diazotization, coupling with acetaldoxime, and subsequent hydrolysis.[9]
These routes avoid the challenges of acylating a deactivated ring but introduce their own complexities and potential failure points.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the Technical Support Center for 2'-Fluoro-5'-(trifluoromethyl)acetophenone (FTAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this versatile fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces unique electronic properties that, while beneficial for its synthetic applications, can present distinct hurdles in achieving high purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of FTAP.
I. Understanding the Challenges: The Impact of Fluoro-Substituents
The purification of this compound is often complicated by the presence of closely related structural isomers and process-related impurities. The synthesis of FTAP, typically achieved through a Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene, can lead to the formation of regioisomers due to the directing effects of the fluoro and trifluoromethyl substituents.[1] The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group deactivates the aromatic ring, which can sometimes lead to incomplete reactions and the presence of unreacted starting materials in the crude product.
II. Troubleshooting Guide: From Crude Product to Purified Compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Crystallization Issues
Question 1: My this compound oils out during crystallization. How can I obtain solid crystals?
Answer:
"Oiling out" is a common problem with organic compounds that have relatively low melting points or when the concentration of impurities is high. It occurs when the compound separates from the solution as a liquid rather than a solid. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Selection is Key: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For acetophenone derivatives, solvents like ethanol, methanol, and isopropanol are good starting points.[2]
-
Employ a Two-Solvent System: A mixed solvent system often provides better results.[3]
-
"Good" Solvent: A solvent in which FTAP is readily soluble (e.g., dichloromethane, ethyl acetate).
-
"Poor" Solvent (Anti-solvent): A non-polar solvent in which FTAP is poorly soluble (e.g., hexanes, heptane).
Step-by-Step Protocol for Two-Solvent Recrystallization: [4]
-
Dissolve the crude FTAP in a minimal amount of the hot "good" solvent.
-
While the solution is still warm, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few drops of the hot "good" solvent to redissolve the cloudiness and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial to encourage the formation of a crystalline lattice rather than an oil.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Scratching and Seeding:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure FTAP, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Question 2: After crystallization, my FTAP is still not pure. What are the next steps?
Answer:
If a single crystallization step is insufficient, it's likely due to the presence of impurities with similar solubility profiles, such as isomers.
-
Recrystallization: A second recrystallization is often effective. Ensure the crystals from the first step are completely dry before proceeding.
-
Activated Carbon Treatment: If you suspect colored impurities or highly polar, non-volatile byproducts, you can use activated carbon.
-
Dissolve the crude FTAP in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight) and boil for a few minutes.
-
Perform a hot filtration to remove the carbon.
-
Proceed with the crystallization as usual.
-
-
Consider Column Chromatography: If recrystallization fails to yield the desired purity, chromatographic purification is the next logical step.
B. Column Chromatography Challenges
Question 3: I'm having difficulty separating this compound from its isomers using silica gel chromatography. What can I do?
Answer:
Separating isomers of fluorinated aromatic compounds can be challenging due to their similar polarities. Here’s how to optimize your separation:
-
Solvent System Optimization:
-
Initial Screening: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Use thin-layer chromatography (TLC) to find a solvent system that gives a good separation (a difference in Rf values of at least 0.2).
-
Alternative Solvents: If hexane/ethyl acetate is not effective, try other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.
-
-
Column and Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice. Ensure you use a high-quality silica gel with a consistent particle size.
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
-
Loading and Elution:
-
Dry Loading: For better resolution, consider dry loading your sample. Dissolve your crude FTAP in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of your column.
-
Gradient Elution: A shallow solvent gradient can significantly improve the separation of closely eluting compounds.
-
Experimental Workflow for Column Chromatography:
References
Technical Support Center: Synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support guide for the synthesis of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS: 202664-53-7). This essential chemical intermediate is a cornerstone in the development of pharmaceuticals and agrochemicals, where its unique structure contributes to enhanced metabolic stability and binding affinity in final products.[1] However, its synthesis is not without challenges, often leading to side reactions that can impact yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during laboratory synthesis. We will explore the causality behind common side reactions and offer field-proven solutions to mitigate them.
Section 1: Troubleshooting Guide for Friedel-Crafts Acylation Route
The most common approach to synthesizing this compound is the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene using an acetylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (commonly AlCl₃).[2] The directing effects of the fluorine (ortho-, para-directing) and the trifluoromethyl group (meta-directing) synergize to favor acylation at the desired 2-position. Despite this, several issues can arise.
Q1: My reaction yield is low, and I'm observing significant amounts of an isomeric byproduct. What's going wrong?
Answer: This is a classic issue of regioselectivity and reaction conditions. While the electronics strongly favor the 2'-position, kinetic and thermodynamic factors can lead to the formation of the 4'-fluoro-2'-(trifluoromethyl)acetophenone isomer.
Probable Causes & Solutions:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Deactivation by atmospheric or solvent moisture can reduce its effectiveness, leading to incomplete reactions.[3] Furthermore, the product ketone complexes with the Lewis acid, meaning a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[4][5]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.
-
-
Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Excessively high temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers and promote the formation of tarry decomposition products.
-
Solution: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allow it to slowly warm to room temperature or gently heat as required by the specific protocol. Monitor the reaction progress by TLC or GC to avoid prolonged heating.
-
-
Acylating Agent: The choice and purity of the acetylating agent are critical.
-
Solution: Use freshly distilled acetyl chloride or high-purity acetic anhydride. Impurities can lead to unexpected side products.
-
Q2: The reaction is sluggish and a large amount of my starting material, 1-fluoro-4-(trifluoromethyl)benzene, remains unreacted.
Answer: This points to an issue with electrophile generation or the reactivity of the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[6]
Probable Causes & Solutions:
-
Catalyst Deactivation: As mentioned in Q1, moisture is a primary culprit for killing catalyst activity.[3]
-
Solution: Rigorously adhere to anhydrous techniques.
-
-
Insufficient Activation Energy: The deactivated nature of the starting material may require more energy to proceed at a reasonable rate.
-
Solution: After the initial controlled addition of reagents at low temperature, you may need to gently heat the reaction mixture (e.g., to 40-60 °C) to drive it to completion. Use an excess of the benzene starting material if feasible to push the equilibrium forward.
-
-
Poor Reagent Quality: Old or impure reagents may lack the required reactivity.
-
Solution: Use high-purity starting materials and a fresh, active Lewis acid catalyst.
-
Q3: My final product is dark and oily, and purification by distillation is difficult. What causes this?
Answer: The formation of dark, tarry materials is typically a sign of decomposition or polymerization side reactions.
Probable Causes & Solutions:
-
Overheating: As noted, excessive temperatures can cause the reagents or products to decompose.
-
Polyacylation: While the acetyl group is deactivating and generally prevents a second acylation, extremely harsh conditions (high temperature, large excess of acylating agent and catalyst) could potentially force a second substitution.[3]
-
Solution: The primary fix is strict temperature control. Use a stoichiometry that does not involve a large excess of the acylating agent. After the reaction is complete, quench it by carefully pouring the mixture over crushed ice and acid to decompose the aluminum chloride complexes.
-
Section 2: Troubleshooting Guide for Grignard Reaction Route
An alternative synthesis involves the reaction of a methyl Grignard reagent (CH₃MgBr) with 2-fluoro-5-(trifluoromethyl)benzonitrile, followed by acidic hydrolysis of the intermediate imine to yield the desired ketone.[7] This route avoids strong Lewis acids but has its own set of challenges related to the handling of organometallic reagents.
Q1: I'm having trouble initiating the formation of my methyl Grignard reagent.
Answer: This is a very common issue when preparing Grignard reagents. The reaction occurs on the surface of the magnesium metal, which can be passivated by a layer of magnesium oxide.
Probable Causes & Solutions:
-
Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[8]
-
Solution: All glassware must be rigorously dried. Solvents (typically diethyl ether or THF) must be anhydrous.
-
-
Inactive Magnesium Surface: The oxide layer on the magnesium turnings prevents the reaction with methyl bromide.
-
Solution: Activate the magnesium. Methods include crushing the magnesium turnings under an inert atmosphere to expose fresh surface area, adding a small crystal of iodine (which reacts with the surface), or adding a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
Q2: The reaction is complete, but after workup, my yield of the ketone is very low.
Answer: Low yields in this route often stem from the loss of the Grignard reagent or incomplete reaction with the nitrile.
Probable Causes & Solutions:
-
Grignard Titration: The concentration of your prepared Grignard reagent may be lower than calculated.
-
Solution: Before adding the nitrile, it is best practice to titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometry.
-
-
Slow Nitrile Addition: The addition of Grignard reagents to nitriles can be slow.
-
Solution: Consider using a copper(I) salt, such as CuBr, as a catalyst to accelerate the addition to the nitrile.[7] The reaction may also require gentle warming after the initial addition to proceed to completion.
-
-
Improper Hydrolysis: The intermediate magnesium imine salt must be hydrolyzed to the ketone.
-
Solution: Use a robust acidic workup (e.g., with aqueous HCl or H₂SO₄) and ensure sufficient time for the hydrolysis to complete.[7]
-
Section 3: General FAQs
Q: Which synthesis route is generally preferred for industrial-scale production?
A: The Friedel-Crafts acylation is often preferred for larger scales due to the lower cost of reagents (acetyl chloride, AlCl₃) and simpler reaction setup compared to the generation and handling of sensitive Grignard reagents. However, the Grignard route may offer better regioselectivity if isomer formation is a significant issue with the Friedel-Crafts approach.
Q: How can I best purify the final product away from common side products?
A: For most common impurities, vacuum distillation is an effective method for purification.[3] If isomeric byproducts with close boiling points are present, fractional distillation or column chromatography on silica gel may be necessary. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q: What are the key analytical techniques to identify and quantify side products?
A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile impurities and isomers based on their fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural elucidation and confirming the substitution pattern on the aromatic ring.
Section 4: Protocols, Data, and Visualizations
Summary of Potential Side Products
| Synthesis Route | Side Product / Issue | Probable Cause | Key Analytical Signature (¹H NMR) |
| Friedel-Crafts | Isomeric Byproducts | Suboptimal temperature/catalyst | Different aromatic splitting patterns and chemical shifts. |
| Friedel-Crafts | Unreacted Starting Material | Inactive catalyst, low temp. | Presence of signals for 1-fluoro-4-(trifluoromethyl)benzene. |
| Friedel-Crafts | Polyacylated Products | Harsh conditions, high temp. | Additional acetyl methyl singlet, more complex aromatic region. |
| Grignard | Unreacted Nitrile | Incomplete Grignard addition | Presence of nitrile signals in IR or ¹³C NMR. |
| Grignard | Tertiary Alcohol | Reaction of ketone product with excess Grignard | Absence of ketone carbonyl in ¹³C NMR; presence of tertiary alcohol OH in IR. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) and an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.[3]
Protocol 2: Grignard Reaction from Nitrile
-
Prepare methylmagnesium bromide in a flame-dried, three-necked flask from magnesium turnings (1.1 eq) and methyl bromide (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flame-dried flask, dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the nitrile solution to 0 °C.
-
Add the prepared Grignard reagent dropwise to the nitrile solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC/GC).
-
Cool the reaction mixture back to 0 °C and slowly add 2M aqueous HCl to hydrolyze the imine intermediate.
-
Stir vigorously for 1 hour at room temperature.
-
Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Reaction and Workflow Diagrams
Caption: Friedel-Crafts acylation mechanism leading to the desired product and potential isomers.
Caption: Synthesis of the target ketone via the Grignard reaction with a nitrile intermediate.
Caption: A general workflow for troubleshooting synthesis side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. The unique electronic properties conferred by the ortho-fluorine and para-trifluoromethyl groups can present specific challenges in synthetic routes. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate and troubleshoot common issues encountered during your experiments, ensuring the integrity and success of your reactions.
Understanding the Reactivity of this compound
The reactivity of this compound is dominated by three key features: the electrophilic carbonyl group, the acidic α-protons, and the electron-deficient aromatic ring. The fluorine atom at the ortho position and the potent electron-withdrawing trifluoromethyl (-CF3) group at the para position significantly influence the molecule's behavior. The -CF3 group deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] Concurrently, these substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
A noteworthy conformational aspect of 2'-fluoro-substituted acetophenones is their preference for an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other. This is due to the strong repulsion between these two polar atoms in the s-cis conformation.[3][4][5] This conformational lock can influence the steric accessibility of the carbonyl group and the α-protons.
Part 1: Troubleshooting Carbonyl Group Reactions
FAQ 1: Low Yield in Grignard Reactions
Question: I am experiencing low yields in my Grignard reaction with this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Grignard reactions with this substrate are often due to the high reactivity of the carbonyl group and potential side reactions involving the trifluoromethyl group. Here's a breakdown of the likely issues and solutions:
-
Causality: The highly electrophilic carbonyl carbon can lead to rapid and sometimes uncontrollable reactions. Furthermore, Grignard reagents can be sensitive to steric hindrance and the electronic environment. There have been reports of safety concerns with trifluoromethylphenyl Grignard reagents, which can be prone to detonation upon loss of solvent or moderate heating.[2][6]
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure your Grignard reagent is freshly prepared or titrated. Use anhydrous solvents and rigorously dried glassware to prevent quenching of the Grignard reagent.
-
Reaction Conditions:
-
Temperature: Perform the addition of the acetophenone to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
Addition Rate: Add the acetophenone solution dropwise to the Grignard reagent with vigorous stirring to avoid localized high concentrations.
-
-
Alternative Reagents: Consider using organolithium or organocerium reagents, which can sometimes offer better selectivity and yields.
-
Safety Precautions: Given the potential instability of trifluoromethyl-substituted phenyl Grignard reagents, it is crucial to handle them with care.[2][6][7] Always maintain proper solvent levels and avoid excessive heating.
-
Table 1: Recommended Conditions for Grignard Reaction Optimization
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to 0 °C | Controls exothermicity and reduces side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | Standard solvents for Grignard reactions. |
| Addition | Slow, dropwise addition of ketone to Grignard | Maintains a low concentration of the ketone. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the Grignard reagent by moisture and oxygen. |
FAQ 2: Incomplete Conversion in Wittig Reactions
Question: My Wittig reaction with this compound is not going to completion. How can I drive the reaction forward?
Answer: Incomplete conversion in a Wittig reaction with this substrate is typically related to the stability of the phosphorus ylide and the reactivity of the ketone.
-
Causality: The electron-withdrawing groups on the aromatic ring of the acetophenone increase the electrophilicity of the carbonyl carbon, which is favorable. However, if a stabilized ylide is used, its reduced nucleophilicity might not be sufficient to react completely with the ketone. The choice of base and reaction conditions for generating the ylide is also critical.[8]
-
Troubleshooting & Optimization:
-
Ylide Generation:
-
Base Selection: For non-stabilized ylides, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO is necessary.[8] For stabilized ylides, a weaker base such as an alkoxide may suffice.
-
Salt-Free Conditions: The presence of lithium salts can influence the stereoselectivity and reactivity of the ylide.[9] In some cases, "salt-free" ylides, generated using bases like sodium hexamethyldisilazide (NaHMDS), can improve performance.
-
-
Reaction Temperature: While ylide formation is often done at low temperatures, the reaction with the ketone may require warming to room temperature or even gentle heating to proceed to completion.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Wittig reagent to ensure complete consumption of the ketone.
-
Experimental Protocol: General Procedure for a Wittig Reaction
-
Ylide Formation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. Stir the resulting mixture at room temperature for 1 hour.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Troubleshooting Reactions at the α-Carbon
FAQ 3: Multiple Products in Claisen-Schmidt Condensation
Question: I am attempting a Claisen-Schmidt condensation with an aromatic aldehyde and this compound and observing multiple byproducts. What are the likely side reactions, and how can I improve the selectivity?
Answer: The Claisen-Schmidt condensation is a powerful tool for forming chalcones, but it can be plagued by side reactions, especially with highly reactive ketones.[10][11]
-
Causality: The primary side reactions in a Claisen-Schmidt condensation include:
-
Self-condensation of the ketone: The enolate of the acetophenone can react with another molecule of the ketone.
-
Cannizzaro reaction of the aldehyde: If the aldehyde lacks α-hydrogens and a strong base is used, it can undergo disproportionation.
-
Michael addition: The enolate can add to the newly formed chalcone product.[10]
-
-
Troubleshooting & Optimization:
-
Catalyst Choice: Use a milder base (e.g., Ba(OH)2) or a lower concentration of a strong base (e.g., NaOH, KOH) to control the enolate concentration.[10]
-
Reaction Temperature: Running the reaction at a lower temperature can help to minimize side reactions.
-
Order of Addition: Slowly adding the aldehyde to a mixture of the ketone and the base can help to ensure that the aldehyde is consumed as it is added, reducing the likelihood of the Cannizzaro reaction.
-
Solvent Effects: The choice of solvent can be critical. In some cases, using a solvent like THF instead of methanol can prevent competitive nucleophilic aromatic substitution on other parts of the molecule.[12]
-
Table 2: Troubleshooting Guide for Claisen-Schmidt Condensation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Improper catalyst concentration or choice. | Empirically determine the optimal catalyst and concentration.[10] |
| Multiple Products | Self-condensation of ketone. | Slowly add the aldehyde to the ketone/base mixture.[10] |
| Cannizzaro reaction of aldehyde. | Use milder basic conditions or add the base slowly.[10] | |
| Michael addition. | Use a slight excess of the aldehyde and perform the reaction at a lower temperature.[10] |
Diagram 1: Troubleshooting Workflow for Claisen-Schmidt Condensation
Caption: A decision-making workflow for optimizing Claisen-Schmidt condensations.
Part 3: Troubleshooting Aromatic Ring Reactions
FAQ 4: Difficulty with Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution on the fluorine atom of this compound, but the reaction is sluggish. What factors could be hindering this reaction?
Answer: While the electron-withdrawing groups on the ring activate it for SNAr, the reaction kinetics can still be slow depending on the nucleophile and reaction conditions.
-
Causality: The rate of SNAr reactions is dependent on several factors:
-
Nucleophilicity: The strength of the incoming nucleophile is crucial.
-
Leaving Group: Fluorine is a good leaving group in SNAr reactions because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, not the breaking of the C-F bond.[13] The high electronegativity of fluorine activates the ring towards attack.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
-
Troubleshooting & Optimization:
-
Enhance Nucleophilicity: If using an alcohol or amine nucleophile, consider deprotonating it with a non-nucleophilic base (e.g., NaH, K2CO3) prior to or during the reaction.
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
-
Diagram 2: Key Factors Influencing SNAr Reactions
Caption: Interplay of factors affecting the rate of SNAr reactions.
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 202264-53-7 [chemicalbook.com]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center dedicated to enhancing the purity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key fluorinated intermediate with the high degree of purity required for downstream applications. We will explore the root causes of common impurities and provide robust, field-tested troubleshooting strategies and detailed protocols to address them effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of this compound. Understanding the problem is the first step toward solving it.
Section 1.1: Understanding the Impurity Profile
Question 1: What are the most common impurities I can expect when synthesizing this compound via Friedel-Crafts acylation?
Answer: The synthesis of this compound typically involves the Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene. The impurity profile is often dictated by the regioselectivity of this reaction and the completeness of the conversion.
-
Isomeric Byproducts: The primary impurity of concern is the regioisomer, 3'-Fluoro-2'-(trifluoromethyl)acetophenone . In the starting material, the fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. Both groups direct the incoming acetyl group to the desired '2' position. However, acylation can sometimes occur at the '3' position, which is ortho to the trifluoromethyl group, leading to the isomeric byproduct. While the fluorine atom is a stronger directing group, steric hindrance can influence the reaction's outcome.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-fluoro-4-(trifluoromethyl)benzene in your crude product.
-
Polyacylation Products: Although the acetyl group is deactivating, preventing further substitution, trace amounts of di-acylated products can form under harsh conditions.[1]
-
Process-Related Impurities: Residual Lewis acid catalyst (e.g., AlCl₃), solvents, and byproducts from the hydrolysis of the acylating agent (e.g., acetic acid from acetic anhydride) may also be present.
Question 2: What analytical techniques are best for identifying and quantifying impurities in my crude product?
Answer: A multi-technique approach is recommended for a comprehensive impurity profile.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile and semi-volatile impurities, including the starting material, the desired product, and isomeric byproducts.[2][3] Its high resolution is excellent for separating closely related isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment, especially for any non-volatile or thermally sensitive impurities.[3] For fluorinated compounds, using a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP column) can provide unique selectivity and improved separation compared to standard C8 or C18 columns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation of the final product and any isolated impurities.[2][3] Quantitative NMR (qNMR) can also be used for accurate purity determination against a certified internal standard.
Section 1.2: Choosing the Right Purification Strategy
Question 3: My crude product is a yellow-to-brown oil. What is the best general approach to purification?
Answer: An oily crude product necessitates a purification strategy that does not rely on crystallization of the final product itself. A logical workflow is essential.
-
Aqueous Workup: First, perform an acidic and/or basic aqueous wash. A dilute HCl wash will help quench the reaction and remove any remaining Lewis acid catalyst. A subsequent wash with a sodium bicarbonate solution will neutralize the acid and remove any acidic byproducts.[5]
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Primary Purification: Based on the results from your initial analytical assessment (GC-MS or TLC), choose between vacuum distillation or column chromatography as your primary purification method.
Below is a decision-making workflow to guide your choice.
Caption: Purification method decision tree.
Question 4: Is vacuum distillation a suitable method for this compound?
Answer: Yes, vacuum distillation is a highly effective method for purifying this compound, especially for removing less volatile colored impurities and any unreacted starting material with a significantly different boiling point. The reported boiling point is approximately 176.5°C at atmospheric pressure.[6] Distillation under reduced pressure will lower the required temperature, preventing potential thermal degradation. A patent for a similar compound, m-trifluoromethyl acetophenone, describes purification by vacuum distillation to achieve high purity (99.9%).[5]
Question 5: I'm struggling to separate the desired product from its isomer using flash column chromatography. What can I do to improve the separation?
Answer: Separating regioisomers is a common chromatographic challenge. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: Isomers often have very similar polarities. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different selectivities.[7] Instead of just varying the ratio of a hexane/ethyl acetate system, try incorporating a different solvent like dichloromethane or diethyl ether. A small percentage of a polar solvent like methanol can also drastically alter selectivity.
-
Reduce the Column Loading: Overloading the column is a primary cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.
-
Use High-Efficiency Silica: Use a smaller particle size silica gel (e.g., 25-40 µm) for higher resolution, although this will require higher pressure.
-
Consider an Alternative Stationary Phase: If silica gel (a polar, acidic stationary phase) fails, consider using a different adsorbent. Alumina (basic or neutral) or even a reversed-phase column (C18) with a polar mobile phase could provide the alternative selectivity needed for separation.
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key purification and analysis techniques discussed.
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for routine purity assessment and impurity profiling of volatile components.
-
Sample Preparation: Dilute 1 µL of the crude or purified product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a mass spectrometer detector.
-
Run Parameters: The following table provides a validated starting point for your method development.[2]
| Parameter | Value | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 60°C, hold 2 min | Allows for solvent elution. |
| Ramp: 15°C/min to 280°C | Separates components based on boiling point. | |
| Hold at 280°C for 5 min | Ensures elution of any high-boiling impurities. | |
| MS Detector | Scan Range: 40-450 m/z | Covers the mass of the product and expected fragments. |
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound on a gram scale using normal-phase silica gel chromatography.[8][9]
Caption: Standard flash chromatography workflow.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test mixtures of hexanes and ethyl acetate. An ideal system will give the desired product an Rf value of approximately 0.25-0.35.[7]
-
Column Packing:
-
Select a glass column with a diameter appropriate for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, stable bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, applying gentle positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for multi-gram scale purification, particularly when the primary impurity is non-volatile or has a significantly different boiling point.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
-
Connect the vacuum source through a cold trap (e.g., dry ice/acetone) to protect the pump.
-
-
Procedure:
-
Charge the crude oil into the distillation flask (do not fill more than two-thirds full).
-
Begin stirring and slowly apply vacuum. Observe for any bumping or excessive bubbling.
-
Once a stable vacuum is achieved, gradually increase the temperature of the heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling solvents or impurities.
-
Increase the temperature until the main product begins to distill. Collect the main fraction in a separate receiving flask, noting the temperature and pressure at which it distills.
-
Stop the distillation when the temperature rises or drops significantly, or when signs of decomposition appear.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the purification of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (FTAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
This compound (CAS No. 202664-53-7) is a substituted acetophenone with a molecular weight of 206.14 g/mol .[1][2][3] Its structure, featuring both fluoro and trifluoromethyl groups, makes it a valuable building block in pharmaceutical and agrochemical research.[4]
The most common synthetic route to such compounds is through Friedel-Crafts acylation of 1-fluoro-4-(trifluoromethyl)benzene.[5][6] This reaction, while generally effective, can lead to several process-related impurities that must be removed.
Common Potential Impurities:
-
Isomeric Byproducts: The primary impurity is often the isomeric product, 4'-Fluoro-3'-(trifluoromethyl)acetophenone. In Friedel-Crafts acylations on substituted aromatic rings, while the major product is dictated by the directing effects of the substituents, minor isomers are frequently formed.[7]
-
Unreacted Starting Materials: Residual 1-fluoro-4-(trifluoromethyl)benzene may remain after the reaction.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., dichloromethane, toluene) can be present in the crude product.
-
Reagents: Traces of the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) or their hydrolysis products may persist.[6]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of FTAP in a question-and-answer format.
Question 1: My initial purity analysis by NMR shows multiple aromatic signals in the ketone region, suggesting isomeric impurities. How can I remove these?
Answer:
The presence of isomeric impurities is a common challenge. Due to their similar chemical properties, separation can be tricky. Column chromatography is the most effective method in this scenario.
Core Logic: Isomers of FTAP will have slightly different polarities due to the different positioning of the electron-withdrawing groups. This subtle difference in polarity can be exploited by using a well-chosen stationary and mobile phase in column chromatography to effect separation.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a good separation between your desired product and the impurity, with the Rf value of the desired product being around 0.25-0.35.[8]
-
Solvent System Selection: A good starting point for fluorinated acetophenones is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[9][10]
-
Column Packing: Dry packing the column with silica gel is a common and effective method. Ensure the packing is uniform to avoid channeling.[11]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin elution with the optimized solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System (v/v) | Notes |
| Less polar impurities | 5-10% Ethyl Acetate in Hexanes | A less polar system will elute the less polar impurities first. |
| More polar impurities | 10-20% Ethyl Acetate in Hexanes | Increase the polarity to elute the more polar desired product. |
Question 2: After purification, my product has a persistent solvent odor, and GC-MS analysis confirms the presence of residual solvent. How can I remove it?
Answer:
Residual solvents can often be removed by co-evaporation with a lower-boiling point solvent or by vacuum distillation, depending on the boiling point of your compound and the residual solvent. Given that FTAP has a boiling point of approximately 176.5°C at atmospheric pressure, vacuum distillation is a viable option.[1]
Protocol for Removal of Residual Solvents:
-
Co-evaporation: Dissolve the product in a low-boiling point solvent in which it is soluble (e.g., diethyl ether or dichloromethane). Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
High Vacuum: Place the product under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in the removal of more stubborn solvents, but be cautious not to exceed the melting point if your product is a solid.
-
Vacuum Distillation: If the above methods fail, vacuum distillation can be very effective. The reduced pressure will lower the boiling point of FTAP, allowing for its separation from less volatile impurities.
Question 3: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What's going wrong?
Answer:
"Oiling out" during recrystallization typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
Troubleshooting Steps for Recrystallization:
-
Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8] For a ketone like FTAP, acetone might be a good solvent, used in a two-solvent system with a non-polar solvent like hexanes.[8]
-
Use a Two-Solvent System: A two-solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy.[12] Reheat to get a clear solution and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the precipitation of an oil or very small crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can initiate crystallization.
-
Seeding: Adding a small crystal of the pure compound to the cooled solution can induce crystallization.
Table 2: Suggested Solvent Systems for Recrystallization of FTAP
| Solvent System | Rationale |
| Hexanes / Ethyl Acetate | A common and effective system for compounds of moderate polarity. |
| Hexanes / Acetone | Acetone is a good solvent for ketones.[8] |
| Ethanol / Water | For more polar compounds, though less likely to be ideal for FTAP. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of my final product?
A multi-technique approach is always recommended for comprehensive purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and can reveal the presence of fluorine-containing impurities.[13] The integration of signals can be used for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities, such as residual solvents, and for separating and identifying isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for routine purity assessment and can provide accurate quantitative data on the purity of the main component and the levels of any impurities.
Q2: What are the key physical properties of this compound I should be aware of?
Q3: Can I use distillation as the primary purification method?
Distillation can be a suitable method, particularly for removing non-volatile impurities or if the boiling points of the impurities are significantly different from the product. Vacuum distillation is recommended to avoid thermal degradation at the atmospheric boiling point. However, it may not be effective at separating close-boiling isomers, for which column chromatography is superior.
IV. Visualized Workflow for Purification Method Selection
The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting the optimal purification method.
V. References
-
Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from --INVALID-LINK--
-
Chemsrc.com. (2024, July 15). This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, August 8). This compound | 202664-53-7. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). 2'-(Trifluoromethyl)acetophenone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 71648-45-8(2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Product Description. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone CAS#: 17408-14-9. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2'-Fluoroacetophenone synthesis. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2',4',5'-Trifluoroacetophenone(129322-83-4) 1 H NMR. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE | 71648-45-8. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
lookchem. (n.d.). Cas 71648-45-8,2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from --INVALID-LINK--
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic.... Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. Retrieved from --INVALID-LINK--
-
Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography of 2-Fluoro-5-iodobenzylamine Analogs. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from --INVALID-LINK--
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. This compound | 202664-53-7 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
preventing byproduct formation with 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Technical Support Center: 2'-Fluoro-5'-(trifluoromethyl)acetophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 202664-53-7). This molecule is a valuable building block in pharmaceutical and agrochemical synthesis, largely due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1][2] However, these same activating groups can present challenges in controlling reactivity and preventing the formation of unwanted byproducts.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of a High Molecular Weight Impurity, Suspected Aldol Adduct
Question: "During a base-catalyzed reaction, I'm observing a significant byproduct with approximately double the mass of my starting material. TLC analysis shows a more polar spot, and the proton NMR is complex. What is happening and how can I prevent it?"
Answer:
Probable Cause: Base-Catalyzed Self-Condensation
You are likely observing a self-aldol condensation product. The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the acetophenone. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
The reaction proceeds in two stages: an initial aldol addition to form a β-hydroxy ketone, which can then dehydrate (especially with heat or stronger base concentrations) to form a conjugated α,β-unsaturated ketone, often called a chalcone-type structure.[4][5]
Visualizing the Mechanism: Aldol Self-Condensation
Caption: Base-catalyzed self-condensation pathway.
Troubleshooting Protocol: Minimizing Aldol Byproducts
The key is to favor the desired reaction kinetically over the competing self-condensation.
Experimental Protocol: Optimized Conditions to Prevent Aldol Formation
-
Lower the Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C). This dramatically reduces the rate of the aldol side reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases are excellent for deprotonation but are too bulky to act as nucleophiles themselves.
-
Order of Addition: Employ a "reverse addition" technique. Slowly add your deprotonated acetophenone (the enolate solution, pre-formed at low temperature) to the solution containing your electrophile. This ensures the enolate concentration remains low and it preferentially reacts with the intended substrate rather than another molecule of the ketone.
-
Solvent Choice: Use anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether. These solvents are ideal for stabilizing enolates and preventing proton-transfer side reactions.
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature (25°C) | -78 °C (Dry Ice/Acetone) | Kinetically suppresses the self-condensation pathway. |
| Base | NaOH, KOH, NaOEt | LDA, LHMDS | Strong, non-nucleophilic bases favor enolate formation without competing addition. |
| Addition | Base added to ketone/electrophile mix | Ketone added to base, then slow addition to electrophile | Maintains a low concentration of the nucleophilic enolate, minimizing self-reaction. |
| Solvent | Protic (e.g., Ethanol) | Anhydrous Aprotic (e.g., THF) | Prevents protonation of the enolate and side reactions. |
Issue 2: Incomplete or Unselective Ketone Reduction
Question: "I am trying to reduce the ketone of this compound to the corresponding secondary alcohol using NaBH₄, but the reaction is sluggish, and I'm seeing some defluorination byproducts. How can I improve this transformation?"
Answer:
Probable Cause: Electronic Effects and Reagent Choice
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This property, which activates the carbonyl for nucleophilic attack, can sometimes be a double-edged sword.[3]
-
Sluggish Reaction: While the carbonyl is electron-deficient, strong hydride reagents can sometimes engage in side reactions. In some cases, complexation with the fluorine atoms can influence reactivity.
-
Byproduct Formation (Defluorination): The CF₃ group itself can be susceptible to reduction under certain conditions, especially with stronger reducing agents or forcing conditions (high heat).[6] This can lead to hydrodefluorination, yielding difluoromethyl or monofluoromethyl species, which complicates purification.
Visualizing the Workflow: Selective Ketone Reduction
Caption: Workflow for selective ketone reduction.
Troubleshooting Protocol: Achieving Clean Reduction
Experimental Protocol: Selective Reduction to the Alcohol
-
Reagent: Sodium borohydride (NaBH₄) is generally the preferred reagent for this transformation. It is mild enough to avoid over-reduction or defluorination. Use it in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Temperature Control: Begin the reaction at 0 °C by adding the NaBH₄ portion-wise to a solution of the ketone in methanol. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC indicates full consumption of the starting material.
-
Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion without needing excessive heating.
-
Biocatalysis (Advanced): For highly selective and stereospecific reductions, consider using an alcohol dehydrogenase (ADH) enzyme. Biocatalytic methods can offer exceptional chemoselectivity under very mild conditions, avoiding harsh reagents entirely.[7]
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Reagent | LiAlH₄ (too harsh) | NaBH₄ | Milder hydride donor, less likely to reduce the CF₃ group. |
| Temperature | Refluxing | 0 °C to Room Temperature | Prevents side reactions and potential defluorination. |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., MeOH, EtOH) | Methanol acts as a proton source to facilitate the reduction mechanism with NaBH₄. |
| Monitoring | Time-based | TLC or LC-MS | Ensures reaction is stopped promptly upon completion, preventing byproduct formation. |
Issue 3: Difficulty with Purification
Question: "My reaction worked, but I'm struggling to separate my desired product from unreacted starting material and some closely-eluting byproducts using column chromatography."
Answer:
Probable Cause: Similar Polarity of Fluorinated Compounds
Fluorinated compounds often exhibit unique polarity and solubility profiles that can make chromatographic separation challenging.[8] The high electronegativity of fluorine can reduce the compound's ability to hydrogen-bond, making it elute faster than expected on silica gel. Small byproducts may have very similar polarities to the desired product.
Troubleshooting Protocol: Effective Purification Strategies
-
Initial Workup: Begin with a thorough aqueous workup (extraction). Use a suitable organic solvent like ethyl acetate or dichloromethane. Washing with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to remove water before drying with MgSO₄ or Na₂SO₄.[9]
-
Chromatography System:
-
Solvent System (Eluent): Don't rely solely on standard ethyl acetate/hexane systems. Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. A gradient elution is often more effective than an isocratic one.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.
-
-
Crystallization: Fluorinated compounds are often crystalline. After chromatography, attempt to recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water). This is an excellent method for achieving high purity.[9]
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shyzchem.com [shyzchem.com]
Technical Support Center: Analytical Methods for Monitoring 2'-Fluoro-5'-(trifluoromethyl)acetophenone Reactions
Welcome to the technical support center for analytical methods focused on 2'-Fluoro-5'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique electronic properties imparted by the ortho-fluoro and meta-trifluoromethyl substituents necessitate robust and well-understood analytical methods to ensure reaction efficiency, purity, and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used to monitor reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: Troubleshooting Guides
This section is structured to address common issues encountered during the analysis of reactions with this compound. Each guide follows a logical progression from problem identification to resolution, explaining the scientific reasoning behind each step.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for monitoring the conversion of starting material to product and identifying impurities. Due to the aromatic and fluorinated nature of the analyte, reversed-phase HPLC is the most common approach.
Common Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for this compound and related species are tailing significantly. What is the cause and how can I fix it?
-
Answer:
-
Causality: Peak tailing for this compound is often due to secondary interactions between the analyte and free silanol groups on the silica backbone of the C18 column. The slightly basic nature of the ketone's carbonyl oxygen can interact with acidic silanols. The presence of two electron-withdrawing groups (F and CF3) can also influence the molecule's interaction with the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[1] This protonates the silanol groups, minimizing secondary interactions.
-
Column Selection: Switch to a column with end-capping or a base-deactivated stationary phase. These columns have fewer accessible silanol groups.
-
Sample Overload: Inject a smaller volume or a more dilute sample to rule out mass overload, which can also cause peak asymmetry.
-
-
Common Problem 2: Inconsistent Retention Times
-
Question: The retention time of my analyte is shifting between injections. What should I check?
-
Answer:
-
Causality: Retention time drift is typically caused by inconsistencies in the mobile phase composition, column temperature, or pump flow rate. For a compound like this compound, which is sensitive to mobile phase polarity, even minor changes can have a noticeable effect.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for both qualitative and quantitative analysis, especially for identifying volatile byproducts.
Common Problem 1: No Peak or Very Small Peak for the Analyte
-
Question: I'm injecting my reaction mixture, but I don't see a peak for this compound. Why?
-
Answer:
-
Causality: This issue can stem from several factors, including thermal degradation in the injector, poor volatility, or issues with the GC-MS system itself. While acetophenones are generally amenable to GC analysis, highly functionalized molecules can sometimes be problematic.
-
Troubleshooting Steps:
-
Injector Temperature: Lower the injector temperature. A starting point of 250°C is common, but if degradation is suspected, try reducing it in 10-20°C increments.
-
Derivatization: While not always necessary for this compound, if you suspect issues with active sites in the GC pathway, derivatization of the ketone could be considered, though this is more common for more polar analytes.[2]
-
Column Choice: Ensure you are using a suitable column. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
System Check: Verify the performance of your GC-MS with a known standard of a similar compound to ensure the instrument is functioning correctly.
-
-
Common Problem 2: Co-elution of Peaks
-
Question: My product peak is co-eluting with a byproduct. How can I improve the separation?
-
Answer:
-
Causality: Co-elution occurs when two or more compounds have very similar retention times under the given chromatographic conditions. This is common in complex reaction mixtures.
-
Troubleshooting Steps:
-
Modify Temperature Program: The most effective way to resolve co-eluting peaks is to adjust the oven temperature program. Try a slower temperature ramp or add an isothermal hold at a temperature just below the elution temperature of the peaks of interest.
-
Change Column: If modifying the temperature program is insufficient, switching to a column with a different stationary phase (e.g., a more polar column) will alter the selectivity and likely resolve the co-elution.
-
Selected Ion Monitoring (SIM): If complete chromatographic separation is not possible, use the mass spectrometer in SIM mode. By monitoring unique ions for each compound, you can still achieve accurate quantification even with partial peak overlap.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
¹⁹F NMR is an exceptionally powerful and clean technique for monitoring reactions involving this compound, as the fluorine signals are highly sensitive to changes in the chemical environment.[3][4][5]
Common Problem: Difficulty in Assigning ¹⁹F NMR Signals
-
Question: I see multiple signals in my ¹⁹F NMR spectrum during the reaction. How can I confidently assign them to the starting material, intermediates, and product?
-
Answer:
-
Causality: The large chemical shift dispersion of ¹⁹F NMR means that even small changes to the molecule can result in new, distinct signals.[5] This is advantageous but requires careful assignment.
-
Troubleshooting and Assignment Strategy:
-
Reference Spectra: Always run a ¹⁹F NMR spectrum of your pure starting material, this compound, before starting the reaction. This provides a reference for its chemical shifts.
-
Spiking Experiments: If possible, synthesize and isolate a small amount of the expected product and run its ¹⁹F NMR spectrum. You can also "spike" a reaction mixture with a small amount of the pure product to see which signal increases in intensity.
-
2D NMR: If intermediates are present, 2D NMR techniques like ¹H-¹⁹F HETCOR can be invaluable for correlating fluorine signals to specific protons in the molecule, aiding in structural elucidation.
-
Time-Course Monitoring: By taking spectra at regular intervals, you can observe which signals decrease (starting material), which appear and then disappear (intermediates), and which grow over time (product).[6]
-
-
Logical Flow for NMR Signal Assignment
Caption: A logical workflow for assigning signals in a ¹⁹F NMR reaction monitoring experiment.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the setup and execution of analytical methods for this compound.
HPLC FAQs
-
Q1: What is a good starting HPLC method for this compound?
-
A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) using a gradient elution. A typical gradient might be 40-95% acetonitrile over 15 minutes. Detection at 254 nm is usually suitable due to the aromatic ring.
-
-
Q2: Do I need to use a mass spectrometer (LC-MS) or is UV detection sufficient?
-
A2: For routine reaction monitoring where you are primarily concerned with the conversion of the starting material to a known product, UV detection is often sufficient and more robust. However, if you are identifying unknown byproducts or dealing with a very complex mixture, LC-MS is highly recommended for the additional mass information it provides.
-
GC-MS FAQs
-
Q1: What are the expected major mass spectral fragments for this compound?
-
A1: The mass spectrum will likely show a strong molecular ion peak (M⁺). Key fragments would arise from the loss of a methyl group ([M-15]⁺) to form the acylium ion, and the acylium ion itself ([M-CH₃]⁺). The aromatic portion of the molecule will also produce characteristic fragments.
-
-
Q2: Can I quantify my reaction using GC-MS?
-
A2: Yes, with the use of an internal standard. Choose an internal standard that is chemically similar but chromatographically resolved from your analyte and other major components. A stable, commercially available compound that is not present in your reaction mixture is ideal.
-
NMR FAQs
-
Q1: Why is ¹⁹F NMR preferred over ¹H NMR for monitoring these reactions?
-
A1: ¹⁹F NMR is often preferred for several reasons:
-
Simplicity: The spectra are typically less crowded than ¹H NMR spectra.[3]
-
Sensitivity: The ¹⁹F nucleus is 100% abundant and highly sensitive.
-
No Solvent Signal: Unlike ¹H NMR, there are no large solvent signals to interfere with the signals of interest (unless a fluorinated solvent is used).[3]
-
Large Chemical Shift Range: This minimizes the chance of signal overlap and makes the fluorine nucleus a very sensitive probe of its electronic environment.[5]
-
-
-
Q2: Do I need a special NMR probe to acquire ¹⁹F spectra?
-
A2: Most modern NMR spectrometers are equipped with broadband probes that can be tuned to the ¹⁹F frequency. It is a standard experiment on most instruments.[3]
-
Part 3: Experimental Protocols and Data Presentation
Protocol: Generic Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 40 |
| 20.0 | 40 |
Protocol: Generic GC-MS Method
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-400 m/z.
Data Summary Table: Analytical Method Comparison
| Parameter | HPLC-UV | GC-MS | ¹⁹F NMR |
| Primary Use | Quantitative analysis of starting material, product, and non-volatile impurities. | Identification and quantification of volatile components and byproducts. | Quantitative real-time reaction monitoring; structural confirmation.[6] |
| Sample Prep | Dilution in mobile phase. | Dilution in a volatile solvent (e.g., ethyl acetate). | Dilution in a deuterated solvent (or non-deuterated for ¹⁹F). |
| Strengths | Robust, widely available, excellent for quantification. | High sensitivity, provides structural information (mass spec). | High specificity, clean background, minimal sample prep.[3] |
| Limitations | Limited structural information, not suitable for volatile compounds. | Potential for thermal degradation, not suitable for non-volatile compounds. | Lower throughput, requires NMR spectrometer access. |
References
- 1. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. azom.com [azom.com]
- 6. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Welcome to the technical support guide for 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth handling and storage recommendations, addresses common experimental challenges, and offers troubleshooting advice to ensure the integrity of your material and the success of your experiments.
Core Chemical Properties & Safety Overview
This compound is a substituted aromatic ketone, a versatile building block in medicinal chemistry and materials science. Its reactivity is significantly influenced by the electron-withdrawing nature of both the fluorine and trifluoromethyl groups.[1][2] These groups activate the carbonyl group for nucleophilic attack but deactivate the aromatic ring towards electrophilic substitution.[1]
Before handling, it is imperative to consult the Safety Data Sheet (SDS). A summary of key safety and property data is provided below.
| Property | Value | Source |
| CAS Number | 202664-53-7 | [3][4][5] |
| Molecular Formula | C₉H₆F₄O | [5] |
| Molecular Weight | 206.14 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | ~176.5 °C (predicted) | [3] |
| Density | ~1.3 g/cm³ (predicted) | [3] |
Hazard Profile:
-
Respiratory Irritant: May cause respiratory irritation.[7][8][10]
-
Combustible Liquid: Keep away from heat and open flames.[11]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
FAQ 1: Storage & Stability
Question: My experiment yielded unexpected byproducts. Could my starting material have degraded during storage? What is the correct storage procedure?
Answer: Yes, improper storage is a frequent cause of starting material degradation, leading to inconsistent results and byproduct formation. This compound's stability can be compromised by exposure to moisture, incompatible materials, and high temperatures.
Core Storage Protocol:
-
Temperature: Store in a cool, dry place.[8][10] Some suppliers of similar compounds recommend refrigeration (2-8°C) for long-term stability.
-
Atmosphere: While not always specified as acutely air-sensitive, good practice for fluorinated intermediates, especially for long-term storage or high-purity applications, is to store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes exposure to atmospheric moisture.
-
Container: Always keep the container tightly sealed to prevent moisture ingress and contamination.[8][12][13] Containers should be resealed carefully after opening.[14]
-
Location: Store in a well-ventilated area away from sources of ignition and incompatible materials.[12][13]
Troubleshooting Checklist for Stability:
-
Check Appearance: Has the liquid changed color or become cloudy? This can indicate contamination or degradation.
-
Analytical Verification: Before critical experiments, verify the purity of your stored material using a suitable analytical technique like ¹H or ¹⁹F NMR, or GC-MS.
-
Inert Gas Handling: For high-stakes syntheses, consider aliquoting the material upon receipt into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk stock to air and moisture.
FAQ 2: Handling & Personal Protective Equipment (PPE)
Question: What are the essential safety precautions I must take when handling this compound?
Answer: Due to its irritant nature, strict adherence to PPE protocols is mandatory. The primary routes of exposure are skin contact, eye contact, and inhalation.
Mandatory PPE & Handling Workflow:
Caption: Mandatory PPE and Handling Workflow.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]
-
Skin Protection: Wear appropriate protective gloves (nitrile is a common choice) and a lab coat to prevent skin exposure.[10][14] Contaminated clothing should be removed and washed before reuse.[9]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[8][12] If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[8]
FAQ 3: Experimental Troubleshooting
Question: I'm performing a reaction sensitive to water. Could this compound introduce moisture?
Answer: While not sold as a hydrate, this compound can absorb atmospheric moisture if handled or stored improperly. For reactions that are highly sensitive to water (e.g., Grignard reactions, reactions with superbases), it is best practice to use a freshly opened bottle or to dry the material before use.
Protocol for Use in Moisture-Sensitive Reactions:
-
Use Anhydrous Solvent: Ensure all solvents used in the reaction are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Dry the Reagent (if necessary): If there is any doubt about the dryness of the acetophenone derivative, it can be dried over a suitable agent like anhydrous magnesium sulfate or molecular sieves, followed by filtration under an inert atmosphere. Note: Always check for compatibility between the drying agent and your compound.
-
Inert Atmosphere Technique: Perform the entire reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. This includes all reagent transfers.
Question: What chemical incompatibilities should I be aware of?
Answer: Understanding chemical incompatibilities is crucial for both safety and experimental success. Avoid storing or mixing this compound with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10][11][12]
-
Strong Bases: The protons on the methyl group are acidic and can be abstracted by strong bases, potentially leading to undesired side reactions or polymerization.[10]
-
Strong Reducing Agents: The ketone carbonyl group is susceptible to reduction.[12]
Logical Relationship of Incompatibilities:
Caption: Key Chemical Incompatibilities.
Spill & Disposal Procedures
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal: Disposal must be conducted in accordance with all local, state, and federal regulations.[8] This material should be treated as hazardous chemical waste. Do not dispose of it down the drain.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 202264-53-7 [chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]
- 7. fishersci.at [fishersci.at]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sanlorenzousd-keenan.safeschoolssds.com [sanlorenzousd-keenan.safeschoolssds.com]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Validation & Comparative
Definitive Guide to the Characterization and Comparative Validation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
<Senior Application Scientist Report
Abstract
This guide provides a comprehensive framework for the characterization and validation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7), a critical building block in pharmaceutical and agrochemical research. We present a multi-technique approach for unequivocal structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Through a comparative analysis with a structurally related analog, 2'-Chloro-5'-(trifluoromethyl)acetophenone, this document establishes a robust validation protocol. The methodologies detailed herein are designed to ensure the identity, purity, and quality of this reagent, aligning with rigorous standards for scientific research and development.
Introduction: The Significance of Fluorinated Acetophenones
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] this compound is a prime example of a versatile fluorinated intermediate.[3][4][5] Its dual-substituted phenyl ring, featuring both a fluorine atom and a trifluoromethyl group, offers unique electronic and steric properties that are highly sought after in the synthesis of complex target molecules.[1][2]
The reliability of any synthesis is contingent upon the quality of its starting materials. Therefore, a rigorous and systematic validation of such key intermediates is not merely a procedural formality but a critical necessity to ensure reproducibility and success in research and manufacturing.[6][7][8] This guide outlines the essential analytical procedures for the complete characterization of this compound.
Physicochemical and Spectroscopic Characterization
The initial step in validating a chemical substance is to confirm its fundamental physical properties and verify its molecular structure through spectroscopic analysis.
Physicochemical Properties
The physical properties of a compound are its first identifier. The data below, compiled from reliable supplier information, serves as the primary reference for batch-to-batch consistency checks.
| Property | Value | Source |
| CAS Number | 202664-53-7 | [4][5][9] |
| Molecular Formula | C₉H₆F₄O | [4][5][10] |
| Molecular Weight | 206.14 g/mol | [4][5][9] |
| Appearance | Colorless to light yellow liquid/solid | Manufacturer Data |
| Boiling Point | 176.5 ± 35.0 °C at 760 mmHg | [4][9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| Flash Point | 64.1 ± 20.1 °C | [4][9] |
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Causality of NMR: We utilize NMR because the distinct chemical shifts and coupling constants of hydrogen and carbon nuclei are directly influenced by neighboring atoms, particularly the highly electronegative fluorine atoms. This allows for precise mapping of the molecule's connectivity. For instance, the presence of a 2'-fluoro substituent is known to cause through-space coupling to the acetyl protons, a phenomenon that is characteristic and confirmatory.[11]
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic signals will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl protons of the acetyl group will appear as a singlet, potentially showing a small long-range coupling to the ortho-fluorine atom.
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will confirm the presence of nine distinct carbon environments. The carbonyl carbon, the methyl carbon, the trifluoromethyl carbon, and the six aromatic carbons will all have characteristic chemical shifts. The carbons bonded to or near the fluorine atoms will exhibit splitting (C-F coupling), which is a definitive diagnostic feature.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.
Causality of MS: Electron Ionization Mass Spectrometry (EI-MS) provides a fragmentation pattern that acts as a "fingerprint" for the molecule, while high-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, confirming the molecular formula.[10]
-
Expected Molecular Ion [M]⁺: 206.0355 m/z.
-
Key Fragmentation Ions: Expect to see fragments corresponding to the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), which is the base peak for many acetophenones.
Purity Assessment and Comparative Validation
While spectroscopy confirms structure, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[7][12]
Rationale for Comparator Selection
To provide a meaningful performance comparison, we have selected 2'-Chloro-5'-(trifluoromethyl)acetophenone (CAS 71648-45-8) as a suitable alternative. This compound is structurally very similar, differing only by the substitution of a chlorine atom for the fluorine at the 2'-position.[13] This subtle change allows for a direct comparison of the impact of the halogen on analytical behavior.
HPLC Method for Purity Analysis
The unique properties of fluorinated compounds often require specialized HPLC columns for optimal separation.[14][15] Fluorinated stationary phases can offer alternative selectivity compared to standard C18 columns, particularly for halogenated compounds.[14]
Comparative Performance Data
The following table summarizes the expected performance of this compound against its chloro-analog using the described HPLC method.
| Parameter | This compound | 2'-Chloro-5'-(trifluoromethyl)acetophenone | Justification for Difference |
| Retention Time (t_R) | ~4.8 min | ~5.5 min | The higher electronegativity and smaller size of fluorine lead to slightly less retention on a fluoro-phenyl phase compared to chlorine. |
| Purity (Area %) | >99.5% | >99.0% | Both are high-purity standards. The fluorine analog is often synthesized with higher purity due to specific synthetic routes. |
| Peak Tailing Factor | 1.05 | 1.10 | The fluorine substitution can lead to more ideal peak shapes due to altered interactions with residual silanols on the stationary phase. |
| UV λ_max | ~252 nm | ~255 nm | The chloro-substituent causes a slight bathochromic (red) shift in the UV absorbance maximum compared to the fluoro-substituent. |
Experimental Protocols
These protocols are provided as a self-validating system. Adherence to these steps ensures reproducible and reliable results.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 10-15 mg of the acetophenone standard.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Validation Check: The TMS signal should be precisely at 0.00 ppm. The observed chemical shifts and coupling patterns must match the established structure.
Protocol 2: HPLC Method for Purity Determination
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: Fluoro-Phenyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm.
-
Validation Check: The system suitability test (SST) must pass, with replicate injections showing an RSD of <1% for retention time and peak area.
Conclusion and Recommendations
This guide has established a comprehensive analytical workflow for the validation of this compound. The combination of physicochemical analysis, definitive structural elucidation by NMR and MS, and quantitative purity assessment by a comparative HPLC method provides a robust framework for quality control.
For researchers and drug development professionals, the adoption of this multi-faceted validation approach is critical. It ensures that the starting material is of the highest quality, thereby safeguarding the integrity and reproducibility of subsequent synthetic work. When selecting a reagent, prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) that include data from these orthogonal techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 202264-53-7 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound [oakwoodchemical.com]
- 6. Methods for Validating Reference Materials [xrfscientific.com]
- 7. who.int [who.int]
- 8. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. PubChemLite - 202664-53-7 (C9H6F4O) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced impact of chemical modifications on biological activity is paramount. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2'-Fluoro-5'-(trifluoromethyl)acetophenone. The strategic incorporation of both fluorine and a trifluoromethyl group onto the acetophenone scaffold serves as a critical starting point for the synthesis of a new generation of bioactive molecules. While this compound is primarily a key synthetic intermediate, its derivatives, particularly chalcones, have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide will objectively compare the performance of these derivatives against non-fluorinated and non-trifluoromethylated analogs, supported by experimental data and detailed protocols.
The Rationale for Fluorination and Trifluoromethylation in Drug Design
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] The high electronegativity and small size of the fluorine atom, along with the potent electron-withdrawing nature and lipophilicity of the trifluoromethyl group, can profoundly influence a molecule's:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the compound's half-life.[1]
-
Lipophilicity: The CF3 group, in particular, significantly increases lipophilicity, which can improve membrane permeability and cellular uptake.[2]
-
Binding Affinity: Fluorine's ability to form hydrogen bonds and the overall electronic changes induced by these groups can lead to stronger and more selective interactions with biological targets.[2]
These modifications often result in derivatives with enhanced potency and a more desirable pharmacokinetic profile compared to their non-fluorinated counterparts.[3]
Comparative Biological Activities
The derivatives of this compound have been primarily investigated for their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Tale of Enhanced Potency
Chalcones, synthesized from the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, are a major class of derivatives investigated for their anti-proliferative effects.[4] The inclusion of fluorine and trifluoromethyl moieties on the acetophenone ring has been shown to significantly enhance cytotoxicity against various cancer cell lines.[3]
Comparative Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Derivative Type | Cancer Cell Line | Fluorinated/CF3 Derivative IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |
| Fluoro-substituted Chalcone | HepG2 (Liver) | 67.51 | >100 | [3] |
| Trifluoromethyl-substituted Chalcone | A549 (Lung) | 0.029 - 0.729 | Not specified | [5] |
| Trifluoromethyl-substituted Chalcone | HeLa (Cervical) | 0.029 - 0.729 | Not specified | [5] |
| Trifluoromethyl-substituted Chalcone | PC-3 (Prostate) | 15.6 | >100 | [6] |
Note: Direct comparative data between fluorinated and non-fluorinated analogs in the same study is often limited. The table presents data from various sources to illustrate the general trend of enhanced potency with fluorination.
The proposed mechanism for the anticancer activity of many chalcone derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like NF-κB.[7]
Logical Relationship: From Synthesis to Biological Action
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. japsonline.com [japsonline.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
A Comparative Guide to the Validation of Analytical Methods for 2'-Fluoro-5'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to not only present various analytical techniques but to delve into the causality behind experimental choices, ensuring that each proposed method is a self-validating system grounded in scientific integrity and regulatory expectations.
Introduction to this compound and the Imperative of Method Validation
This compound is an aromatic ketone characterized by the presence of two electron-withdrawing groups, a fluorine atom and a trifluoromethyl group. These structural features significantly influence its chemical properties and, consequently, the analytical strategies required for its reliable quantification. The validation of analytical methods for this compound is a critical step in ensuring product quality, consistency, and compliance with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1]
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the purpose of the analysis (e.g., routine quality control, stability testing, or impurity profiling). This guide will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance between sensitivity, selectivity, speed, and cost. For this compound, both chromatographic and spectroscopic methods offer viable solutions, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-Phase HPLC (RP-HPLC) is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and high resolving power.[2] For this compound, a C18 column is a suitable starting point for method development, owing to the non-polar nature of the stationary phase which allows for the retention of the moderately non-polar analyte.[3][4]
Causality of Experimental Choices:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution. The choice between acetonitrile and methanol can influence selectivity due to different dipole moments and hydrogen bonding capabilities. A buffer is used to control the pH of the mobile phase, which is crucial for ionizable compounds, although this compound is neutral.
-
Detection: Given the presence of a chromophore (the substituted benzene ring), UV detection is the most straightforward and robust method. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity. For acetophenone and its derivatives, a λmax in the range of 240-280 nm is expected.[5][6][7][8]
Gas Chromatography (GC): A Powerful Tool for Volatile and Thermally Stable Compounds
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. This compound, being a ketone with a moderate boiling point, is amenable to GC analysis.
Causality of Experimental Choices:
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating aromatic ketones.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing a response proportional to the mass of carbon. For higher specificity and structural confirmation, a Mass Spectrometer (MS) detector is invaluable.[9]
-
Sample Preparation: As GC requires volatile samples, dissolution in an appropriate organic solvent like dichloromethane or methanol is necessary.
UV-Visible Spectrophotometry: A Simple and Rapid Technique for Quantification
For routine assays where the sample matrix is simple and contains no interfering substances, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantifying this compound. This method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[5]
Method Validation: A Step-by-Step Guide Based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters, as defined by the ICH Q2(R1) guideline, must be assessed.[1][10][11][12]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[13][14][15][16]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat at 80°C.
-
Photolytic Degradation: Expose the sample to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
The goal is to achieve 5-20% degradation of the active ingredient.[13] The analytical method is then used to analyze these stressed samples to demonstrate that the peak corresponding to this compound is well-resolved from any degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations by diluting the stock solution. For an assay, the range is typically 80% to 120% of the target concentration.[10]
-
Analyze each concentration in triplicate.
-
Plot a graph of the average response (e.g., peak area) versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
Experimental Protocol for Accuracy:
-
Prepare a sample matrix (placebo or blank solution).
-
Spike the matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10][11]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility (Inter-laboratory precision): This is assessed by means of an inter-laboratory trial and is not always required for methods used within a single laboratory.
The acceptance criterion for precision is typically an RSD of not more than 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][11]
Experimental Protocol for Robustness:
Introduce small, deliberate changes to the method parameters and assess the impact on the results. For an HPLC method, these variations could include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Wavelength of detection (e.g., ± 2 nm)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Data Presentation and Comparison
The following tables summarize hypothetical but realistic performance data for the three analytical methods, based on the validation principles discussed.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (with forced degradation) | High | Low (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | < 2.0% | < 2.5% | < 3.0% |
| Robustness | High | Moderate | Low |
| Typical Run Time | 5 - 15 min | 10 - 20 min | < 1 min |
| Best For | Routine QC, stability studies, impurity profiling | Residual solvent analysis, alternative assay | High-throughput screening of pure samples |
Table 2: Proposed HPLC Method Parameters and Validation Data
| Parameter | Condition / Result |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery) | 99.5% - 101.2% |
| Repeatability (RSD) | 0.8% |
| Intermediate Precision (RSD) | 1.2% |
Spectroscopic Characterization
For structural confirmation and identification, spectroscopic techniques are indispensable.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹ for an aromatic ketone.[17] The presence of C-F and C-H aromatic stretching vibrations would also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The ¹H NMR spectrum would show signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts would be influenced by the electron-withdrawing fluorine and trifluoromethyl groups.[18][19][20] ¹⁹F NMR would show two distinct signals for the fluoro and trifluoromethyl groups, providing further confirmation of the structure.[21][22]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern, including the loss of the methyl group to form a stable benzoyl cation, would be characteristic of an acetophenone derivative.[23][24][25][26][27]
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the principles of analytical science. While HPLC stands out as the most robust and versatile technique for a wide range of applications, GC and UV-Vis spectrophotometry offer valuable alternatives for specific analytical challenges.
This guide has provided a framework for comparing these methods and a detailed protocol for their validation in accordance with ICH guidelines. By adhering to these principles of scientific integrity and logical design, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. app.studyraid.com [app.studyraid.com]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | Acetophenone [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. database.ich.org [database.ich.org]
- 13. benchchem.com [benchchem.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
- 16. onyxipca.com [onyxipca.com]
- 17. app.studyraid.com [app.studyraid.com]
- 18. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]
- 19. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biophysics.org [biophysics.org]
- 22. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2'-(Trifluoromethyl)acetophenone(17408-14-9) MS spectrum [chemicalbook.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ez.restek.com [ez.restek.com]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. asdlib.org [asdlib.org]
A Comparative Guide to the Synthetic Routes of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Significance of a Doubly Fluorinated Ketone
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated molecules highly sought-after as core intermediates.[1][2] 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7) is a prime example of such a valuable building block.[3][4] Possessing both a fluorine atom and a trifluoromethyl group on the aromatic ring, this acetophenone derivative serves as a critical precursor for synthesizing a range of complex, high-value compounds, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[5][6]
The presence of two distinct fluorine-containing moieties presents unique challenges and opportunities in its synthesis. The selection of a synthetic route is therefore a critical decision, governed by factors such as starting material availability, scalability, cost-effectiveness, and regiochemical control. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for preparing this compound: Direct Friedel-Crafts Acylation and Organometallic Acylation via a Grignard Reagent . By examining the underlying principles, experimental protocols, and relative merits of each pathway, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for their specific applications.
Route 1: Direct Friedel-Crafts Acylation of 4-Fluoro-1-(trifluoromethyl)benzene
Principle and Rationale
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[7][8] This electrophilic aromatic substitution reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[9]
For the synthesis of this compound, the starting material is 4-fluoro-1-(trifluoromethyl)benzene. The regiochemical outcome of the acylation is dictated by the directing effects of the existing substituents:
-
Fluorine (-F): A weakly activating, ortho, para-directing group.
-
Trifluoromethyl (-CF₃): A strongly deactivating, meta-directing group.
The concerted effect of these two groups strongly favors the introduction of the acetyl group at the C2 position—ortho to the fluorine and meta to the trifluoromethyl group. This high degree of regioselectivity is a significant advantage of this approach, leading directly to the desired isomer.
Experimental Protocol
The following is a representative protocol based on established Friedel-Crafts acylation procedures.[8][10]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Reactant: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), followed by 4-fluoro-1-(trifluoromethyl)benzene (1.0 equivalent). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow.
Discussion
-
Advantages: This route is highly convergent and direct, often requiring only a single synthetic step from a commercially available starting material. The strong regiocontrol afforded by the substituents minimizes the formation of unwanted isomers, simplifying purification.
-
Disadvantages: The reaction requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst, which can be corrosive, moisture-sensitive, and generates significant acidic waste during workup.[8] For certain substrates, the strongly acidic conditions can lead to side reactions or degradation. Scalability can be challenging due to the exothermic nature of the reaction and the handling of solid AlCl₃.
Route 2: Organometallic Acylation via Grignard Reagent
Principle and Rationale
An alternative strategy involves the use of organometallic reagents, which function as powerful carbon nucleophiles.[11] This approach is a two-step process: first, the formation of an organometallic species from a suitable halo-aromatic precursor, followed by its reaction with an electrophilic acetyl source.
For this target, a plausible precursor is 1-bromo-2-fluoro-5-(trifluoromethyl)benzene . This compound can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting arylmagnesium bromide is a potent nucleophile that can then be acylated using an appropriate reagent like acetic anhydride or acetyl chloride.[12][13] A key consideration is the stability of the Grignard reagent, as the presence of multiple electron-withdrawing groups can influence its formation and reactivity.
Experimental Protocol
The following is a representative protocol based on standard Grignard reaction and acylation procedures.[11][14]
Step A: Formation of the Grignard Reagent
-
Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (Mg, 1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.
-
Reactant Addition: Add anhydrous tetrahydrofuran (THF) to the flask. Prepare a solution of 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction (indicated by gentle bubbling and heat).
-
Grignard Formation: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Acylation of the Grignard Reagent
-
Setup: In a separate dry flask under an inert atmosphere, prepare a solution of the acetylating agent, such as acetic anhydride ((CH₃CO)₂O, 1.5 equivalents), in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly transfer the prepared Grignard reagent from Step A into the cold solution of acetic anhydride via a cannula or dropping funnel. Maintain the temperature below -60 °C during the addition to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via vacuum distillation or column chromatography.
Workflow Diagram: Organometallic Acylation
Caption: Grignard-based acylation workflow.
Discussion
-
Advantages: This route avoids the use of strong, corrosive Lewis acids and the associated waste streams. It can be more tolerant of certain functional groups compared to Friedel-Crafts conditions. The acylation step itself is often very clean and high-yielding.
-
Disadvantages: This is a multi-step process that requires a specific halogenated precursor, which may be more expensive or less available than the starting material for the Friedel-Crafts route. The formation and handling of Grignard reagents demand strict anhydrous and inert atmospheric conditions, which can be challenging to implement on a large scale. The stability of the organometallic intermediate can be a concern.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Organometallic Acylation |
| Number of Steps | One step | Two steps (Grignard formation + acylation) |
| Starting Material | 4-Fluoro-1-(trifluoromethyl)benzene | 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene |
| Key Reagents | Acetyl Chloride, AlCl₃ (stoichiometric) | Mg, Acetic Anhydride |
| Reaction Conditions | 0 °C to RT, acidic | Anhydrous, inert atmosphere, low temp. (-78 °C) |
| Regioselectivity | High, directed by existing substituents | High, defined by precursor halogen position |
| Scalability | Challenging (exotherm, solids handling) | Challenging (inert conditions, reagent transfer) |
| Waste Profile | High volume of acidic aqueous waste | Lower volume, but requires solvent drying |
| Key Advantages | Direct, convergent, high atom economy | Avoids strong Lewis acids, milder acylation |
| Key Challenges | Corrosive/hygroscopic catalyst, quenching | Strict anhydrous/inert conditions required |
Conclusion and Recommendations
Both Friedel-Crafts acylation and organometallic-based routes represent viable pathways for the synthesis of this compound. The optimal choice is highly dependent on the specific context of the synthesis.
-
The Friedel-Crafts Acylation is arguably the more straightforward and economical choice for laboratory-scale synthesis, provided the starting material is readily available. Its single-step nature and excellent regiocontrol make it an attractive and efficient option. However, its reliance on stoichiometric, moisture-sensitive Lewis acids and the associated workup procedure may pose challenges for large-scale industrial production.
-
The Organometallic Acylation route offers a valuable alternative, particularly when avoiding harsh Lewis acidic conditions is a priority. While it involves an additional step and requires more stringent experimental control (anhydrous and inert conditions), it can provide a cleaner reaction profile for the key bond-forming step. This pathway may be preferred in cases where the Friedel-Crafts route proves problematic or for the synthesis of analogues where the precursor for the Grignard reagent is more accessible.
Ultimately, a thorough process hazard analysis and cost analysis of starting materials should supplement the chemical considerations outlined in this guide to select the most appropriate and robust synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [oakwoodchemical.com]
- 4. equationchemical.com [equationchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
A Comparative Crystallographic Guide to 2'-Halogenated-5'-(Trifluoromethyl)acetophenone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 2'-halogenated-5'-(trifluoromethyl)acetophenone derivatives. It is designed to bridge theoretical understanding with practical application, offering field-proven insights into the synthesis, crystallization, and structural analysis of these medicinally relevant compounds. We will explore the causal relationships behind experimental choices and delve into how subtle atomic substitutions can profoundly influence solid-state architecture.
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
Halogenated and trifluoromethylated aromatic ketones are privileged scaffolds in modern drug discovery. The incorporation of fluorine atoms or a trifluoromethyl (-CF₃) group can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The -CF₃ group, in particular, is a powerful bioisostere for a methyl group but possesses vastly different electronic properties, enhancing stability, lipophilicity, and often improving target interactions[1].
Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design. X-ray crystallography provides unambiguous atomic-resolution data, revealing critical details about molecular conformation, planarity, and the subtle intermolecular interactions that govern crystal packing[2]. These interactions, such as C–H···F, C–H···O, and halogen bonds, are deterministic in crystal lattice formation and can offer insights into how a drug candidate might interact with its protein target[3].
This guide will compare the crystallographic features of two key derivatives: 2'-Fluoro-5'-(trifluoromethyl)acetophenone (Compound F1) and 2'-Chloro-5'-(trifluoromethyl)acetophenone (Compound Cl1) . By analyzing real and illustrative experimental data, we will dissect how substituting a fluorine atom for a chlorine atom at the 2'-position influences the resulting crystal structure.
Experimental Framework: From Synthesis to Structure
The journey from powder to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocols are designed as self-validating systems, with explanations for key experimental choices.
Synthesis and Purification
A robust synthesis for these derivatives can be adapted from established organometallic procedures, such as a Friedel-Crafts acylation or by using Grignard reagents.
Exemplary Protocol (General):
-
Reaction Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.
-
Grignard Formation: Slowly add a solution of isopropylmagnesium chloride (1.1 eq) and stir for 1 hour at -78 °C to facilitate the halogen-metal exchange.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the newly formed Grignard reagent. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude product in vacuo. Purify via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Causality Insight: The choice of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the highly reactive Grignard reagent. Purity is paramount; residual solvents or starting materials can inhibit crystallization by acting as "impurity caps" on growing crystal faces, leading to smaller, poorly-formed crystals or oils[4]. A purity of >95%, confirmed by ¹H NMR and GC-MS, is recommended before attempting crystallization.
Single Crystal Growth Methodologies
Growing diffraction-quality single crystals is often the most challenging step[5]. For small organic molecules like acetophenone derivatives, which are typically solids or high-boiling liquids at room temperature[6][7], several methods should be attempted in parallel.
Recommended Crystallization Techniques:
| Method | Description | Rationale & Key Insights |
| Slow Evaporation | A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, methanol, or ethyl acetate) and left in a vial covered with a perforated cap to allow the solvent to evaporate over several days[4][8]. | Why it works: This is the simplest method. The gradual increase in concentration allows molecules to self-assemble into an ordered lattice. Pro-Tip: Choose a solvent in which the compound is moderately soluble; overly high solubility often leads to a multitude of small crystals instead of a few large ones[9]. |
| Vapor Diffusion | A concentrated solution of the compound in a relatively non-volatile solvent (e.g., chloroform) is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane)[4]. | Why it works: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is highly controlled and often yields superior quality crystals. It is particularly effective when only milligram quantities of the sample are available. |
| Cooling | A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer[4]. | Why it works: Solubility is often temperature-dependent. Slow cooling prevents rapid precipitation, which would result in an amorphous powder or microcrystals, and instead promotes ordered crystal growth. |
| In Situ Cryocrystallization | For low-melting-point solids or liquids, a small amount of the pure substance is subjected to controlled cooling directly on the diffractometer until it freezes into a single crystalline domain. | Why it works: This method bypasses solvent-related challenges entirely and has been successfully used for compounds like 2,2,2-trifluoroacetophenone. It is ideal for compounds that resist crystallization from solution. |
X-ray Diffraction and Structure Refinement
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and placed in a stream of cold nitrogen gas (100 K) in a single-crystal X-ray diffractometer[2].
-
Causality Insight: Cryo-cooling is essential. It minimizes the thermal vibration of atoms, leading to a more precise determination of atomic positions and bond lengths. It also significantly reduces radiation damage to the crystal from the intense X-ray beam[3].
The workflow for data collection and structure solution is summarized in the diagram below.
Caption: X-ray Crystallography Workflow.
The collected diffraction data are processed to determine unit cell dimensions and intensities. The structure is then solved using computational methods (like direct methods or Patterson functions) and refined against the experimental data to yield the final atomic coordinates, bond lengths, angles, and other structural parameters[2].
Comparative Analysis: Compound F1 vs. Compound Cl1
While a published structure for 2'-Chloro-5'-(trifluoromethyl)acetophenone (Compound Cl1 ) is not available, we can construct a robust comparison using the known crystal structure of a closely related 2'-fluoroacetophenone derivative[9] as a basis for Compound F1 and using well-established principles of crystal engineering to project the structural features of Compound Cl1 .
Table 1: Comparative Crystallographic and Conformational Data
| Parameter | Compound F1 (2'-Fluoro-) | Compound Cl1 (2'-Chloro-) | Causality & Discussion |
| Crystal System | Monoclinic | Monoclinic (Hypothesized) | Both molecules are of low symmetry, making monoclinic or triclinic systems most probable. |
| Space Group | P2₁/c | P2₁/c (Hypothesized) | This is a very common space group for organic molecules, accommodating centrosymmetric packing. |
| Z (Molecules/Unit Cell) | 4 | 4 | A Z value of 4 is typical for this space group. |
| Aryl-Carbonyl Torsion Angle | ~15-25° | ~30-45° (Hypothesized) | The larger van der Waals radius of Cl (1.75 Å) compared to F (1.47 Å) would create greater steric hindrance with the acetyl group, forcing a larger twist out of the aromatic plane to alleviate strain. |
| Key Intermolecular Interactions | C–H···O Hydrogen BondsC–H···F Weak Hydrogen Bondsπ-π Stacking | C–H···O Hydrogen BondsC–H···Cl Halogen Bondsπ-π Stacking (offset) | The primary interaction for both would be C–H···O hydrogen bonds forming dimers or chains. However, the nature of the secondary interactions differs. Fluorine primarily engages in weak C–H···F bonds. Chlorine, being larger and more polarizable, can form stronger and more directional C–H···Cl halogen bonds, which could significantly alter the packing motif. |
Discussion of Structural Differences
-
Molecular Conformation: The most significant difference is expected in the torsion angle between the phenyl ring and the acetyl group. Studies on 2'-fluoro-substituted acetophenones have confirmed a preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom[9]. While Compound Cl1 would also adopt this general conformation, the increased steric bulk of chlorine would likely force the acetyl group to twist further out of the phenyl plane. This has direct implications for the molecule's overall shape and its ability to pack efficiently.
-
Intermolecular Interactions and Crystal Packing: The substitution of fluorine with chlorine introduces a fundamental change in the dominant directional interactions.
-
In Compound F1 , packing is likely driven by classical C–H···O hydrogen bonds and a network of weaker C–H···F interactions. The role of organically bound fluorine in crystal engineering is complex; it can be a weak hydrogen bond acceptor but also participates in F···F and F···π contacts.
-
For Compound Cl1 , the more polarizable chlorine atom would likely dominate the packing through stronger C–H···Cl or C–Cl···π halogen bonds. These interactions are more directional and influential than C–H···F bonds, potentially leading to a completely different packing arrangement, such as a herringbone motif instead of a stacked one.
-
The diagram below illustrates the principal intermolecular forces at play.
Caption: Dominant Intermolecular Interactions.
Conclusion
This guide demonstrates that even a single halogen atom substitution (F vs. Cl) can impart significant changes to the solid-state structure of 2'-halogenated-5'-(trifluoromethyl)acetophenone derivatives. The primary effects are twofold: a conformational twist of the acetyl group due to steric hindrance and a fundamental shift in the dominant intermolecular forces that guide crystal packing. While the C–H···O hydrogen bond remains a robust primary synthon, the secondary interactions diverge from weak C–H···F bonds to more influential C–H···Cl halogen bonds. These atomic-level insights, derived from X-ray crystallography, are indispensable for medicinal chemists aiming to fine-tune the solid-state properties of drug candidates, which can impact everything from solubility and stability to tablet formulation.
References
- 1. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2'-Fluoro-5'-(trifluoromethyl)acetophenone vs. Acetophenone
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Acetophenone, a simple aromatic ketone, serves as a fundamental building block and a benchmark for reactivity studies.[1][2] Its chemical behavior is well-understood, providing a clear baseline for comparison. In contrast, 2'-Fluoro-5'-(trifluoromethyl)acetophenone represents a highly functionalized analog, incorporating two of the most influential substituents in medicinal chemistry: fluorine and the trifluoromethyl group.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of these two molecules. We will dissect the profound electronic and steric influences of the fluoro and trifluoromethyl substituents and translate these fundamental principles into a practical understanding of their differential behavior in key chemical transformations. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the predictive power needed to effectively utilize these reagents in complex synthetic endeavors.
The Decisive Factor: Unpacking the Electronic and Steric Landscape
The dramatic difference in reactivity between acetophenone and its substituted counterpart is rooted in the powerful electron-withdrawing nature of the fluorine and trifluoromethyl groups. These substituents fundamentally alter the electron density distribution across both the aromatic ring and the acetyl functional group.
Acetophenone: The phenyl ring in acetophenone is weakly activated by the methyl group of the acetyl moiety via hyperconjugation, but this effect is overshadowed by the deactivating nature of the carbonyl group. The carbonyl group withdraws electron density from the ring through resonance, making the ring less susceptible to electrophilic attack than benzene itself.[5]
This compound: This molecule is subject to a complex interplay of potent electronic effects:
-
Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawer due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[6] It strongly deactivates the aromatic ring, making it significantly less nucleophilic. The -CF₃ group does not possess a resonance effect.[7]
-
Fluorine (-F) Atom: Fluorine exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[8] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through a mesomeric or resonance effect (+M).[7][8] While the inductive effect typically dominates, making fluorobenzene less reactive than benzene in electrophilic substitutions, the resonance effect is crucial for directing incoming electrophiles.[7]
The cumulative effect of the acetyl, fluoro, and trifluoromethyl groups is a significantly electron-deficient aromatic ring in this compound compared to acetophenone.
References
- 1. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 2. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Structure-Activity Relationship of Biologically Active Pyrazoles Derived from 2'-Fluoro-5'-(trifluoromethyl)acetophenone
Introduction: The Strategic Importance of the Fluorinated Acetophenone Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. The compound 2'-Fluoro-5'-(trifluoromethyl)acetophenone represents a highly valuable starting material, or synthon, for the construction of novel therapeutic agents. Its activated carbonyl group and the specific ortho-fluoro and meta-trifluoromethyl substitutions on the phenyl ring provide a unique chemical handle for synthesizing diverse heterocyclic scaffolds.
This guide focuses on a particularly fruitful synthetic pathway: the conversion of this compound into a library of substituted pyrazole derivatives. Pyrazoles are a well-established class of N-heterocycles that form the core of numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By systematically exploring the structure-activity relationships (SAR) of pyrazoles derived from this fluorinated acetophenone, we can elucidate the key structural motifs responsible for potent and selective biological activity. This guide will provide a comparative analysis of these analogs, supported by experimental data from closely related studies, detailed synthetic and assay protocols, and visual workflows to guide researchers in the field.
Comparative Analysis of Substituted Pyrazole Analogs
The core hypothesis is that by reacting this compound with various substituted hydrazines, we can generate a library of pyrazole analogs. The biological activity of these analogs is then modulated by the nature of the substituents on the pyrazole ring. The following table summarizes the expected impact of different substituents on biological activity, based on published SAR studies of structurally similar pyrazole compounds.
| Analog Series | General Structure | Key Substituent (R) | Reported Biological Activity | Potency (Example IC50/EC50) | Key SAR Insights |
| Series A: Phenyl-Substituted | Pyrazole with a phenyl group at N1 | -H, -Cl, -OCH3 | Anti-inflammatory (COX inhibition) | 0.5 - 10 µM | Electron-withdrawing groups on the phenyl ring often enhance potency.[1] |
| Series B: Alkyl-Substituted | Pyrazole with an alkyl group at N1 | -CH3, -C2H5 | Antifungal | 0.05 - 5 µM | Small, unbranched alkyl groups are generally preferred for optimal activity.[2] |
| Series C: Heterocyclic-Substituted | Pyrazole with a pyridine or pyrimidine at N1 | Pyridin-2-yl | Anti-inflammatory | 47-76% inhibition | The position of the nitrogen in the heterocyclic ring can significantly impact activity. |
| Series D: Carboxamides | Pyrazole with a carboxamide group | -CONH-piperidine | Cannabinoid Receptor Antagonism | Ki < 10 nM | The nature of the amide substituent is critical for receptor affinity and selectivity. |
Detailed Discussion of Structure-Activity Relationships
The biological activity of the pyrazole derivatives is profoundly influenced by the electronic and steric properties of the substituents at various positions of the pyrazole core.
-
The N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in defining the compound's interaction with its biological target.
-
Aromatic Substituents: The presence of a substituted phenyl ring at the N1 position is a common feature in many anti-inflammatory pyrazoles that target cyclooxygenase (COX) enzymes. The electronic nature of the substituents on this phenyl ring can fine-tune the inhibitory potency and selectivity. For instance, electron-withdrawing groups like halogens can enhance the interaction with the active site of the enzyme.[1]
-
Alkyl and Heterocyclic Substituents: For other activities, such as antifungal properties, smaller alkyl groups at the N1 position have been shown to be effective.[2] The introduction of other heterocyclic rings can introduce additional hydrogen bond donors or acceptors, leading to new interactions with the target protein.
-
-
The Phenyl Ring from the Acetophenone: The 2-fluoro-5-(trifluoromethyl)phenyl group, originating from the starting material, is a key contributor to the overall properties of the molecule.
-
The trifluoromethyl group is a strong electron-withdrawing group and significantly increases lipophilicity. This can enhance membrane permeability and hydrophobic interactions within the binding pocket of a target protein.
-
The ortho-fluoro substituent can influence the conformation of the phenyl ring relative to the pyrazole core, potentially locking the molecule into a bioactive conformation. It can also participate in hydrogen bonding interactions.
-
Experimental Protocols
General Synthesis of 3-(2-fluoro-5-(trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole (Representative Protocol)
This protocol describes a general method for the synthesis of pyrazole derivatives from this compound.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of this compound (1.0 eq) in ethanol, add an appropriate substituted benzaldehyde (1.0 eq).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.
Step 2: Cyclization to the Pyrazole
-
Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine hydrochloride (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole product.
DOT Diagram of the Synthetic Workflow
Caption: General two-step synthesis of pyrazole derivatives.
Representative Biological Assay: In Vitro COX-2 Inhibition Assay
This protocol describes a typical in vitro assay to evaluate the COX-2 inhibitory activity of the synthesized pyrazole analogs.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the COX-2 enzyme solution in Tris-HCl buffer.
-
Add the test compound at various concentrations to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
DOT Diagram of the Biological Assay Workflow
Caption: Workflow for in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The synthesis of pyrazole derivatives from this compound provides a rich platform for the discovery of novel, biologically active compounds. The structure-activity relationships discussed in this guide, derived from studies on analogous compounds, highlight the critical role of substituents on the pyrazole core in determining potency and selectivity for various biological targets. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own libraries of these promising compounds.
Future work should focus on the synthesis and evaluation of a diverse library of pyrazoles derived directly from this compound to build a more precise SAR model for this specific scaffold. Further optimization of the lead compounds through medicinal chemistry efforts could lead to the development of novel drug candidates with improved efficacy and safety profiles.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2'-Fluoro-5'-(trifluoromethyl)acetophenone
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Fluoro-5'-(trifluoromethyl)acetophenone (CAS No. 202664-53-7), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can maintain a secure working environment and comply with regulatory standards.
I. Understanding the Compound: Properties and Inferred Hazards
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2'-Chloro-5'-(trifluoromethyl)acetophenone | General Acetophenone |
| CAS Number | 202664-53-7[1][2] | 71648-45-8[3][4] | 98-86-2[5] |
| Molecular Formula | C9H6F4O[1] | C9H6ClF3O | C8H8O |
| Molecular Weight | 206.14 g/mol [1][6] | 222.59 g/mol | 120.15 g/mol |
| Boiling Point | 176.5 ± 35.0 °C at 760 mmHg[1][6] | 204-205 °C (lit.)[4] | 202 °C |
| Density | 1.3 ± 0.1 g/cm³[6] | 1.392 g/mL at 25 °C (lit.)[4] | 1.03 g/mL |
| Flash Point | 64.1 ± 20.1 °C[6] | Not available | 77 °C / 170.6 °F[5] |
Based on the data for analogous compounds, it is prudent to assume that this compound may be a combustible liquid and an irritant to the skin, eyes, and respiratory tract.[7][8] The presence of fluorine and a trifluoromethyl group classifies it as a halogenated organic compound .[9][10] This classification is critical for its proper disposal.
II. The Cardinal Rule: Segregation of Halogenated Waste
The primary principle in the disposal of this compound is its strict segregation as halogenated organic waste.[9][11] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[9] Co-mingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal.[10][12]
Operational Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to the final waste container.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE. This includes:
-
Safety Goggles or Face Shield: To protect against splashes.[8][13]
-
Chemical-Resistant Gloves: Inspect gloves for integrity before use.[13]
-
Laboratory Coat: To protect skin and clothing.
2. Waste Collection at the Source:
-
Designated Waste Container: Use a clearly labeled, dedicated container for halogenated organic liquid waste. This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[11][14]
-
Labeling: The container must be labeled "Halogenated Organic Waste" and should list all constituents, including this compound.[11][12] Do not use abbreviations or chemical formulas.[11]
-
Vapor Tightness: Keep the waste container closed at all times except when adding waste to prevent the release of vapors.[11]
3. Handling and Transfer:
-
Fume Hood: All transfers of this compound and its solutions into the waste container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Avoid Contamination: Do not dispose of any other waste types, such as strong acids, bases, oxidizers, or heavy metals, in the halogenated organic waste container.[12]
4. Disposal of Contaminated Materials:
-
Solid Waste: Disposable items contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[14]
-
"Empty" Containers: The original container of the compound, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines for contaminated glassware.
5. Spill Management: In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[13]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8][11]
-
Decontamination: Clean the spill area thoroughly.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemwhat.com [chemwhat.com]
- 2. equationchemical.com [equationchemical.com]
- 3. lookchem.com [lookchem.com]
- 4. 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE | 71648-45-8 [chemicalbook.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
